DBCO-NHS ester 3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-21(10-5-11-24(30)31-26-22(28)14-15-23(26)29)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQHVJJWCDJMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DBCO-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a critical reagent in the field of bioconjugation. We will delve into its core structure and properties, present key quantitative data in accessible tables, provide detailed experimental protocols for its application, and visualize its reaction pathways and workflows.
Core Structure and Properties
DBCO-NHS ester is a hetero-bifunctional crosslinker that plays a pivotal role in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient labeling of biomolecules.[1][2][3][4] Its structure is comprised of two key functional moieties: a dibenzocyclooctyne (DBCO) group and a N-hydroxysuccinimide (NHS) ester.
The DBCO group is a strained alkyne. This inherent ring strain is the driving force behind its high reactivity towards azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). A significant advantage of this reaction is that it proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
The NHS ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[2] This reaction is most efficient at a slightly basic pH (7.2-9).
This dual functionality allows for a two-step bioconjugation strategy: first, the NHS ester is used to attach the DBCO moiety to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled molecule can be selectively conjugated to a molecule bearing an azide group.
Quantitative Data
For ease of comparison, the following tables summarize the key quantitative properties of DBCO-NHS ester.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C23H18N2O5 | |
| Molecular Weight | 402.4 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >95% (HPLC) |
Table 2: Solubility and Stability
| Property | Value | Source(s) |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Temperature | -20°C | |
| Stability | Stable for at least 1 year at -20°C as a solid. Stock solutions in anhydrous DMSO can be stored for 1-3 months at -20°C. |
Experimental Protocols
This section provides a detailed methodology for a common application of DBCO-NHS ester: the labeling of a protein with subsequent conjugation to an azide-containing molecule.
Part 1: Labeling of a Protein with DBCO-NHS Ester
This protocol outlines the steps to covalently attach the DBCO group to primary amines on a target protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other protein purification system (e.g., spin column)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10-20% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess DBCO-NHS ester and byproducts using a desalting column or spin filtration. The purified DBCO-labeled protein is now ready for the click chemistry reaction.
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein (from Part 1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is typically recommended.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may be required for more dilute solutions.
-
Purification: If necessary, purify the final conjugate to remove any unreacted molecules using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
References
solubility of DBCO-NHS ester 3 in aqueous buffers
An In-depth Technical Guide on the Solubility and Use of DBCO-NHS Ester in Aqueous Buffers
For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is paramount. Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a key reagent in copper-free click chemistry, enabling the efficient labeling of amine-containing molecules. However, its utility is intrinsically linked to its solubility and stability in the aqueous buffers required for most biological applications. This guide provides a comprehensive overview of the solubility characteristics of DBCO-NHS ester, detailed experimental protocols for its use, and an exploration of the critical factors influencing its reactivity.
Understanding DBCO-NHS Ester and its Variants
DBCO-NHS ester is an amine-reactive compound used to introduce the DBCO moiety onto proteins, antibodies, and other biomolecules. The core DBCO group is hydrophobic, which presents a significant challenge for its direct use in aqueous solutions[1]. To address this, several derivatives have been developed, including PEGylated and sulfonated versions, which exhibit enhanced water solubility.
Quantitative Solubility Data
The solubility of DBCO-NHS esters is highly dependent on their specific structure. The unmodified version has poor solubility in water, whereas modified versions offer significant improvements. The following table summarizes the available quantitative data for various DBCO-NHS ester derivatives.
| Compound | Solvent / Buffer | Maximum Aqueous Solubility | Key Characteristic |
| DBCO-NHS Ester | Aqueous Buffers | Poor (Not recommended for direct dissolution)[2][3] | Hydrophobic core |
| DMSO, DMF, DCM, THF | Good / Soluble [1][2] | Recommended for stock solutions | |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM (Note: another source reports up to 1.5 mM) | Increased hydrophilicity due to PEG spacer |
| DBCO-Sulfo-NHS Ester | Aqueous Buffers / Water | Soluble | Sulfonate group provides high water solubility |
Core Chemical Reactions in Aqueous Media
When using DBCO-NHS ester in aqueous buffers, two primary reactions occur simultaneously: the desired reaction with primary amines and the competing hydrolysis of the NHS ester.
The NHS ester is highly susceptible to hydrolysis, a reaction that competes with the amine conjugation. The rate of this hydrolysis is significantly influenced by the pH of the buffer. The half-life of an NHS ester can be as long as 4-5 hours at pH 7.0 (0°C) but can drop to a mere 10 minutes at pH 8.6 (4°C). This underscores the importance of preparing solutions fresh and performing conjugations promptly.
Experimental Protocols
To ensure successful and reproducible conjugation, a carefully planned experimental protocol is essential. The following sections provide detailed methodologies for the dissolution of DBCO-NHS ester and its conjugation to proteins.
Materials Required
-
DBCO-NHS Ester (or its PEGylated/sulfonated derivative)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-containing molecule (e.g., protein, antibody)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, with a pH between 7.2 and 8.5. Note: Do not use buffers containing primary amines like Tris or glycine, as they will compete in the reaction. Avoid buffers containing azides, which will react with the DBCO group.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification tools: Desalting columns or dialysis equipment.
Detailed Experimental Workflow
The following diagram and protocol outline the key steps for labeling a protein with a standard, non-PEGylated DBCO-NHS ester.
Step-by-Step Conjugation Protocol
-
Reagent Preparation : Allow the vial of DBCO-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can cause hydrolysis. Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Protein Preparation : Dissolve or dilute the target protein in the chosen amine-free reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. Higher protein concentrations can improve conjugation efficiency.
-
Conjugation Reaction : Add a 10 to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. It is crucial to control the final concentration of the organic solvent; for instance, the final DMSO concentration should ideally be kept below 10-20% to prevent protein precipitation.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice. The reaction should be protected from light as the DBCO group can be light-sensitive.
-
Quenching the Reaction : To stop the conjugation, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted DBCO-NHS ester. Incubate for an additional 5-15 minutes.
-
Purification : Remove the excess, unreacted DBCO-NHS ester and other byproducts using a desalting column or through dialysis to obtain the purified DBCO-labeled protein.
Conclusion
While DBCO-NHS ester is a powerful tool for bioconjugation, its inherent hydrophobicity and the competing hydrolysis of the NHS ester in aqueous environments necessitate careful consideration of experimental conditions. By selecting the appropriate derivative (such as PEGylated or sulfonated versions for improved water solubility), using fresh, anhydrous stock solutions, controlling the reaction pH and buffer composition, and following a structured protocol, researchers can successfully and efficiently label their molecules of interest. This guide provides the foundational knowledge and practical steps to navigate the challenges associated with the solubility and reactivity of DBCO-NHS ester in aqueous buffers, enabling robust and reproducible results in drug development and other scientific research.
References
Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An In-depth Technical Guide to Bioconjugation Using DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This powerful technique is fundamental in drug development, diagnostics, and life sciences research. Among the most robust and versatile bioconjugation methods is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1]
SPAAC is a copper-free variant of "click chemistry" that utilizes the high ring strain of a cyclooctyne to react spontaneously and specifically with an azide-functionalized molecule.[1][2] This reaction is characterized by its high efficiency, rapid kinetics, and, most importantly, its bioorthogonality—meaning the reacting groups (azide and alkyne) are abiotic and do not interfere with native biological processes.[1][3]
Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), is one of the most widely used and reactive cyclooctynes for SPAAC. Its reaction with azides proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and complex biological systems. The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.
The Chemistry of DBCO-Azide Ligation
The driving force behind the DBCO-azide reaction is the significant ring strain of the eight-membered cyclooctyne ring, which is severely distorted from the ideal 180° linear geometry of an alkyne. This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable, covalent triazole ring.
Key Advantages and Applications
The unique properties of DBCO linkers have made them invaluable tools in various fields, particularly in drug development and diagnostics.
-
Biocompatibility : The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC), making it suitable for in vivo and in vitro studies in living systems.
-
High Efficiency and Speed : SPAAC reactions with DBCO are characterized by fast reaction kinetics and high yields, often proceeding to completion within minutes to a few hours at room temperature.
-
Bioorthogonality : DBCO and azide groups are abiotic and do not cross-react with naturally occurring functional groups in biomolecules like amines or thiols, ensuring high specificity.
-
Stability : The resulting triazole linkage is chemically stable, providing robust and reliable conjugates for long-term applications. DBCO-modified antibodies, for instance, lose only about 3-5% of their reactivity towards azides after four weeks of storage.
Primary Applications Include:
-
Antibody-Drug Conjugates (ADCs) : DBCO linkers are extensively used to attach potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window by delivering the drug specifically to cancer cells, minimizing systemic toxicity.
-
Biomolecule Labeling and Imaging : The ability to specifically label proteins, nucleic acids, and even cell surfaces allows for advanced molecular imaging and tracking within living systems.
-
Theranostics : DBCO linkers facilitate the creation of theranostic agents that combine therapeutic drugs and diagnostic imaging agents in a single molecule, enabling real-time monitoring of drug delivery and efficacy.
Quantitative Data for DBCO-Mediated Reactions
The efficiency of SPAAC is often described by second-order rate constants. The table below summarizes kinetic data for DBCO and other cyclooctynes, highlighting the factors that influence reaction speed.
| Reactants (Alkyne + Azide) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| DBCO + Benzyl Azide | 0.24 - 0.31 | CH₃CN:H₂O (3:1) | |
| DBCO + Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |
| DBCO-Amine + 2-Azidoadenosine | ~0.11 | ACN:H₂O | |
| DBCO-Amine + 8-Azidoadenosine 5'-triphosphate | ~0.07 | Aqueous ACN | |
| BCN + Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) | |
| BCN + Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | |
| Keto-DIBO + Azide | 3.5 | Not Specified | |
| BARAC + Benzyl Azide | 0.96 | Not Specified |
Note: Reaction rates are highly dependent on the specific structures of the azide and alkyne, as well as solvent and temperature conditions. For example, electron-withdrawing groups on the azide can alter reaction kinetics.
Detailed Experimental Protocols
Precise, reliable protocols are critical for successful bioconjugation. Below are detailed methodologies for common DBCO-linker applications.
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) containing primary amines (lysine residues, N-terminus) with a DBCO-NHS ester.
Materials:
-
Protein solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange : Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.
-
Prepare DBCO-NHS Ester Solution : Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
Labeling Reaction : Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of organic solvent should ideally be below 20%.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for an additional 5-15 minutes.
-
Purification : Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column equilibrated with the desired storage buffer. The purified DBCO-labeled protein is now ready for conjugation with an azide-modified molecule.
Protocol 2: Labeling Thiol-Containing Molecules with DBCO-Maleimide
This protocol is for labeling molecules with free sulfhydryl (-SH) groups, such as cysteine residues in peptides or thiol-modified oligonucleotides.
Materials:
-
Thiol-containing molecule in a suitable buffer (pH 6.5-7.5, degassed)
-
DBCO-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (if needed, e.g., TCEP for disulfide reduction)
-
EDTA (to prevent thiol re-oxidation)
-
Desalting columns
Procedure:
-
Thiol Reduction (if necessary) : If the thiols are in a protected disulfide form, they must first be reduced. Incubate the molecule with a reducing agent like TCEP. Remove the reducing agent post-reaction.
-
Prepare Reaction Buffer : Use a degassed buffer at pH 6.5-7.5, such as PBS, containing 5-10 mM EDTA. The maleimide group is most specific for thiols in this pH range; at pH > 7.5, reactivity with primary amines can occur.
-
Prepare DBCO-Maleimide Solution : Immediately before use, dissolve DBCO-Maleimide in anhydrous DMSO or DMF to a concentration of 5-20 mM.
-
Labeling Reaction : Add the DBCO-Maleimide solution to the thiol-containing molecule, typically at a 2- to 4-fold molar excess over the available sulfhydryl groups.
-
Incubation : Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Purification : Purify the DBCO-labeled molecule from excess reagent using a desalting column or other appropriate chromatography method.
Protocol 3: SPAAC "Click" Reaction
This protocol describes the final conjugation step between a DBCO-labeled molecule and an azide-labeled molecule.
Materials:
-
Purified DBCO-labeled molecule
-
Purified azide-labeled molecule
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reactants : Dissolve or dilute the DBCO- and azide-functionalized molecules in a reaction buffer.
-
Combine Reactants : Mix the two components. To drive the reaction to completion, it is common to use a molar excess (e.g., 1.5 to 10 equivalents) of one component, typically the less complex or more abundant one.
-
Incubation : Incubate the reaction. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve efficiency.
-
Purification and Characterization : Purify the final conjugate to remove any unreacted starting materials. Methods like Size-Exclusion Chromatography (SEC) are common. Characterize the final product using techniques such as SDS-PAGE (which should show a molecular weight shift), mass spectrometry, or HPLC. For ADCs, the Drug-to-Antibody Ratio (DAR) is a critical parameter that can be determined via UV-Vis spectroscopy or other analytical methods.
Conclusion
Bioconjugation using DBCO linkers via Strain-Promoted Azide-Alkyne Cycloaddition represents a powerful, versatile, and highly efficient strategy for linking biomolecules. Its bioorthogonality and copper-free nature have made it an indispensable tool in the development of sophisticated therapeutics like ADCs, advanced diagnostics, and fundamental biological research. By understanding the core chemistry and adhering to optimized protocols, researchers can leverage DBCO linkers to construct novel molecular entities with high precision and stability, driving innovation across the life sciences.
References
principle of strain-promoted alkyne-azide cycloaddition (SPAAC)
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction: The Advent of a Bioorthogonal Powerhouse
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] Developed by Carolyn Bertozzi's group in 2004, this reaction represents a significant advancement over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] SPAAC eliminates the need for cytotoxic copper catalysts, making it exceptionally well-suited for applications in live cells, tissues, and whole organisms.[3]
At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which rapidly forms a stable triazole linkage.[1] The reaction's driving force is the high ring strain inherent to the cyclooctyne, which dramatically lowers the activation energy.[1] This unique characteristic allows the reaction to proceed efficiently at physiological temperatures and pH. The azide and cyclooctyne functional groups are chemically inert to most biological molecules, ensuring that the ligation is highly specific and occurs only between the intended partners. This exquisite selectivity has revolutionized molecular labeling, enabling precise investigations in chemical biology, drug development, proteomics, and materials science.
Core Principle and Mechanism
The SPAAC reaction is a type of 1,3-dipolar cycloaddition. The mechanism is concerted, where the azide (a 1,3-dipole) reacts with the cyclooctyne (the dipolarophile) in a single transition state to form the final triazole product.
The key to the reaction's success without a catalyst is the high internal energy of the cyclooctyne. The triple bond in a standard alkyne is linear (180° bond angle). Forcing this bond into an eight-membered ring creates significant angle strain and deformation, raising its ground-state energy. This pre-distortion of the alkyne reduces the energy required to reach the bent transition state of the cycloaddition. The release of this ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously and rapidly under biological conditions.
Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Kinetics and Comparative Analysis of Cyclooctynes
The rate of the SPAAC reaction is directly influenced by the structure of the cyclooctyne. Significant research has focused on developing new cyclooctyne derivatives with faster reaction kinetics and improved stability. The efficiency of these reactions is quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of cyclooctyne for an experiment involves a trade-off between reactivity, stability, and hydrophilicity.
Below is a summary of quantitative data for commonly used cyclooctynes.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | 0.25 - 0.90 | High reactivity and stability; widely used in bioconjugation. |
| Bicyclononyne | BCN | 0.012 - 0.024 | Small, highly stable, and possesses a straightforward synthesis route. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 - 0.08 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Reacts exceptionally fast; the alcohol group provides a handle for further modifications. |
| Aza-dibenzocyclooctyne | ADIBO | 0.90 (with primary azide) | One of the fastest commercially available cyclooctynes. |
Note: Reaction rates can vary based on the specific azide structure, solvent, and temperature. The values presented are for reactions with model azides (e.g., benzyl azide, 2-azidoethanol) at or near room temperature.
Experimental Protocols and Methodologies
The bioorthogonality and reliability of SPAAC have led to its adoption in numerous experimental workflows. Below are detailed protocols for common applications.
Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an antibody via its primary amines (e.g., lysine residues) for subsequent SPAAC conjugation.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10) equilibrated with reaction buffer
Procedure:
-
Protein Preparation: Prepare the antibody in a suitable reaction buffer (e.g., PBS). Ensure the buffer is free of primary amines (like Tris) that would compete with the reaction.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Activation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column equilibrated with the reaction buffer. The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the azide-tagged molecule to the purified DBCO-modified antibody. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the excess azide-tagged molecule.
Caption: Experimental workflow for antibody conjugation using SPAAC.
Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycoproteins, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa) in culture
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute it in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.
-
Add imaging medium to the cells.
-
Visualize the fluorescently labeled cell surface glycans using a fluorescence microscope.
-
Caption: Workflow for targeted cell labeling using metabolic glycoengineering and SPAAC.
Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption across numerous scientific fields:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.
-
Molecular Imaging: It enables the labeling of biomolecules with imaging agents (fluorophores, PET tracers) for real-time tracking within living organisms.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment, identification, and visualization of specific classes of proteins and glycans from complex biological samples.
-
Materials Science: The reaction is used to create novel biomaterials, functionalize surfaces, and synthesize hydrogels with precisely controlled properties.
-
Drug Delivery: SPAAC is used to construct targeted drug delivery systems, such as functionalizing nanoparticles or polymers to improve their therapeutic efficacy.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to form stable covalent bonds with high specificity under physiological conditions, without the need for toxic catalysts, has enabled unprecedented control over the modification and study of complex biological systems. As new cyclooctynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are poised to expand even further, driving innovation across chemistry, biology, and medicine.
References
The Role of N-Hydroxysuccinimide Esters in Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of N-hydroxysuccinimide (NHS) esters in protein labeling. NHS esters are a class of amine-reactive reagents widely utilized for the covalent modification of proteins with various tags, including fluorophores, biotin, and crosslinkers. Their popularity stems from the formation of stable amide bonds with primary amines under relatively mild conditions, making them an invaluable tool in diverse fields ranging from basic research to drug development.[1][2] This guide provides a comprehensive overview of the underlying chemistry, factors influencing the labeling reaction, detailed experimental protocols, and troubleshooting strategies.
Core Principles of NHS Ester Chemistry
N-hydroxysuccinimide esters are activated esters that readily react with nucleophilic primary amino groups present on proteins.[3] The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[4] The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid and NHS. The efficiency of protein labeling is therefore dependent on the relative rates of aminolysis and hydrolysis.
Factors Influencing Labeling Efficiency
Several factors critically influence the outcome of a protein labeling experiment using NHS esters. Careful consideration and optimization of these parameters are essential to achieve the desired degree of labeling (DOL) while maintaining protein function.
| Factor | Optimal Range/Condition | Rationale & Considerations |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is highly pH-dependent. At lower pH, the primary amines are protonated and non-nucleophilic, hindering the reaction. At higher pH, the rate of NHS ester hydrolysis significantly increases, reducing the labeling efficiency. |
| Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically faster at room temperature. However, for temperature-sensitive proteins, performing the reaction at 4°C can help preserve their native structure and function, although longer incubation times may be required. |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate/Carbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Molar Ratio of NHS Ester to Protein | 5:1 to 20:1 (empirically determined) | The optimal molar ratio is protein-dependent and should be determined experimentally. A higher excess of the NHS ester can increase the degree of labeling but may also lead to protein precipitation or loss of function due to over-modification. |
Quantitative Data on NHS Ester Stability and Labeling Efficiency
The stability of the NHS ester and the efficiency of the labeling reaction are key quantitative parameters. The following tables summarize relevant data compiled from various sources.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | 1 hour |
| 8.5 | 25 | Not specified, but significantly shorter than at pH 8.0 |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes (for a specific porphyrin-NHS ester) |
Table 2: Typical Labeling Efficiency and Molar Ratios
| Protein Concentration | Molar Ratio (Dye:Protein) | Typical Labeling Efficiency |
| ~1 mg/mL | Not specified | 20 - 30% |
| 2.5 mg/mL | 9:1 to 15:1 | ~35% |
| >5 mg/mL | Not specified | >35% |
| Empirically optimized | 8:1 (for mono-labeling) | Varies depending on protein and desired DOL |
Experimental Protocols
This section provides detailed methodologies for the labeling of proteins with NHS esters, including the preparation of reagents, the labeling reaction, and the purification of the final conjugate.
Protocol 1: General Procedure for Labeling Proteins with a Fluorescent NHS Ester
Materials:
-
Protein of interest (in an amine-free buffer)
-
Fluorescent NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the labeling buffer.
-
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the degree of labeling using the following formula:
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and a logical relationship in troubleshooting.
Caption: Reaction of an NHS ester with a protein's primary amine.
Caption: A typical workflow for labeling proteins with NHS esters.
Caption: A logical approach to troubleshooting low labeling efficiency.
Conclusion
NHS esters are versatile and effective reagents for the covalent labeling of proteins. A thorough understanding of the reaction chemistry, careful optimization of reaction parameters, and appropriate purification and characterization methods are paramount for successful and reproducible protein modification. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize NHS ester chemistry in their endeavors.
References
An In-depth Technical Guide to DBCO-NHS Ester Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the chemical linker used to attach the drug to the antibody. This guide provides a detailed examination of Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) ester, a key reagent enabling copper-free click chemistry for ADC development. We will explore the underlying chemical principles, provide detailed experimental protocols, present quantitative data from relevant studies, and discuss the advantages and challenges of this technology.
Introduction: The Role of Linker Chemistry in ADCs
ADCs are complex biotherapeutics composed of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[1] The linker is a critical element that influences the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.[2][3]
One of the most robust and versatile methods for creating stable ADCs is "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4] Specifically, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, has gained prominence for its biocompatibility, as it eliminates the need for cytotoxic copper catalysts that can damage the antibody.[4] DBCO-NHS ester is a heterobifunctional linker at the forefront of this technology, enabling a two-step conjugation strategy that is both efficient and highly specific.
The DBCO-NHS Ester Conjugation Strategy
The use of DBCO-NHS ester for ADC synthesis involves a two-stage process that leverages two distinct and highly selective chemical reactions.
Stage 1: Antibody Modification (Amine Reaction)
The N-hydroxysuccinimide (NHS) ester moiety of the linker reacts efficiently with primary amines, primarily the ε-amine groups of lysine residues on the surface of the antibody. This reaction forms a stable amide bond under mild pH conditions (typically pH 7.2-9.0), covalently attaching the DBCO group to the antibody. Since antibodies possess numerous surface-exposed lysines, this method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
Stage 2: Copper-Free Click Chemistry (SPAAC)
Once the antibody is "activated" with DBCO groups, it is ready for conjugation to a payload that has been modified to contain an azide (-N3) group. The DBCO group is a strained alkyne; the significant ring strain (approx. 18 kcal/mol) drives a rapid and spontaneous cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a catalyst. This reaction is bioorthogonal, meaning neither the DBCO nor the azide group cross-reacts with other functional groups present in biological systems, ensuring high specificity.
Below is a diagram illustrating the two-stage conjugation mechanism.
Quantitative Data and Performance Metrics
The performance of an ADC is defined by several key parameters, including the Drug-to-Antibody Ratio (DAR), conjugation efficiency, stability, and in vitro cytotoxicity. The tables below summarize typical quantitative data associated with the DBCO-NHS ester methodology.
Table 1: Reaction Parameters and Efficiency
| Parameter | Typical Value/Range | Notes | Reference |
| Molar Excess (DBCO-NHS:Ab) | 10-30 fold | Higher excess drives higher DAR but can increase aggregation risk. | |
| Molar Excess (Payload:Ab-DBCO) | 2-4 fold | Sufficient excess ensures complete reaction of available DBCO sites. | |
| Antibody Modification Time | 30-60 minutes | Reaction occurs at room temperature. | |
| SPAAC Reaction Time | 2-16 hours | Can be performed at room temperature or 4°C (overnight). | |
| Average DAR | 2 - 8 | Highly dependent on reaction conditions; typically a heterogeneous mixture. | |
| Conjugation Efficiency | High | The SPAAC reaction typically proceeds in quantitative yield. |
Table 2: Stability and Cytotoxicity of Resulting ADCs
| Parameter | Measurement | Typical Findings | Reference |
| Linker Stability | Plasma Incubation Assay | DBCO-triazole linkage is highly stable with minimal payload release in circulation. | |
| ADC Aggregation | Size Exclusion Chromatography (SEC) | Higher DAR values (e.g., >6) correlate with an increased tendency for aggregation, especially at elevated temperatures. | |
| Thermal Stability | Mass Spectrometry Heat Ramp | ADCs with higher DARs tend to aggregate at lower temperatures. DAR 8 species may aggregate above 60°C, while lower DARs are stable up to ~80°C. | |
| In Vitro Cytotoxicity | Cell Viability Assays (IC50) | Highly potent; IC50 values are typically in the nanomolar to picomolar range, depending on the payload and target cell line. |
Detailed Experimental Protocols
The following sections provide a generalized, step-by-step methodology for the synthesis and characterization of an ADC using DBCO-NHS ester.
Materials and Preparation
-
Antibody: Purified monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4). Additives like BSA or gelatin must be removed. Antibody concentration should be adjusted to 1-10 mg/mL.
-
DBCO-NHS Ester: Stored at -20°C, protected from moisture. Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
Azide-modified Payload: Synthesized or commercially procured.
-
Buffers: Reaction buffer (e.g., PBS, pH 7.2-8.0), Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Purification: Spin desalting columns (e.g., Zeba 7K MWCO) or size-exclusion chromatography (SEC) system.
Experimental Workflow
The overall workflow for ADC synthesis and characterization is depicted below.
Protocol: Antibody Activation with DBCO-NHS Ester
-
To your prepared antibody solution (1-10 mg/mL in PBS), add the freshly prepared 10 mM DBCO-NHS ester stock solution to achieve a 20-30 fold molar excess.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM to neutralize any unreacted NHS esters.
-
Incubate for an additional 15 minutes at room temperature.
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent by purifying the DBCO-activated antibody using a spin desalting column equilibrated with PBS.
Protocol: SPAAC Conjugation
-
To the purified DBCO-activated antibody, add the azide-modified payload. Use a 2-4 fold molar excess of the payload relative to the antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve reaction efficiency.
-
The crude ADC is now ready for purification.
Protocol: ADC Purification and Characterization
-
Purification: The final ADC product must be purified to remove unconjugated payload, which can cause off-target toxicity. Size-Exclusion Chromatography (SEC) is commonly used to separate the high-molecular-weight ADC from smaller reactants. Hydrophobic Interaction Chromatography (HIC) can also be used and has the added benefit of separating ADC species with different DARs.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): HIC is a primary method for determining the DAR distribution and average DAR. UV-Vis spectroscopy can also be used by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload or DBCO linker (~310 nm).
-
Aggregation and Purity: SEC is used to assess the purity of the ADC and quantify the presence of high-molecular-weight aggregates.
-
Identity Confirmation: Mass spectrometry is employed to confirm the molecular weight of the ADC species and verify successful conjugation.
-
ADC Mechanism of Action: From Targeting to Cell Kill
The therapeutic effect of an ADC synthesized via DBCO-NHS ester follows a well-defined pathway, contingent on the specificity of the antibody and the nature of the payload.
-
Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through endocytosis.
-
Payload Release: The complex is trafficked to lysosomes, where the acidic environment and proteases degrade the antibody. If a cleavable linker is used (e.g., containing a Val-Cit peptide sequence), it is cleaved to release the cytotoxic payload inside the cell. Non-cleavable linkers, such as the one formed by DBCO-NHS ester itself, require full degradation of the antibody to release the payload-linker-amino acid adduct.
-
Cytotoxicity: The freed payload exerts its potent cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.
Conclusion
DBCO-NHS ester has become an invaluable tool in the development of Antibody-Drug Conjugates. Its ability to facilitate a robust, specific, and biocompatible copper-free click chemistry reaction provides significant advantages for creating stable and effective targeted therapeutics. While challenges such as managing hydrophobicity-induced aggregation and controlling DAR heterogeneity remain, the methodology offers a reliable and efficient pathway for conjugating sensitive biomolecules. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this powerful technology in the fight against cancer.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Cleavable vs. Non-Cleavable DBCO Linkers for ADCs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of action, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides a comprehensive technical overview of cleavable and non-cleavable dibenzocyclooctyne (DBCO) linkers, offering a comparative analysis of their performance, supported by quantitative data and detailed experimental methodologies. DBCO linkers are instrumental in copper-free click chemistry (SPAAC), a bioorthogonal conjugation method that allows for precise and stable attachment of the linker-payload moiety to an azide-modified antibody under mild physiological conditions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell.[1][2] A prominent example is the enzyme-cleavable valine-citrulline (Val-Cit) linker.[3][4] This dipeptide is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[] Upon cleavage of the Val-Cit moiety, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), releases the unmodified, active payload. This intracellular release mechanism can also lead to the "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
In contrast, non-cleavable linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload. This results in the liberation of a payload-linker-amino acid metabolite. The inherent stability of non-cleavable linkers in circulation can lead to a wider therapeutic window and reduced off-target toxicity. However, the released payload metabolite must retain potent cytotoxic activity, and this strategy generally does not produce a significant bystander effect as the charged metabolite is typically not cell-permeable.
Comparative Data
The selection of a linker strategy has profound implications for the ADC's performance. The following tables summarize quantitative data comparing cleavable and non-cleavable DBCO-linked ADCs.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Target Antigen | Payload | Linker Type | Linker Chemistry | IC50 (ng/mL) | Reference |
| NCI-N87 | HER2 | MMAE | Cleavable | Exo-EVC-PAB | ~10 | |
| NCI-N87 | HER2 | MMAE | Cleavable | Mc-VC-PAB | ~30 | |
| Jeko-1 | CD79b | MMAE | Cleavable | Tandem-cleavage | ~0.1 | |
| Jeko-1 | CD79b | MMAE | Cleavable | Mono-cleavage | ~0.1 | |
| BxPC3 | M1S1 | MMAD | Non-cleavable | PEG6-C2 | ~100 (in vivo exposed) |
Table 2: In Vivo Efficacy (% Tumor Growth Inhibition)
| Xenograft Model | Target Antigen | Payload | Linker Type | Linker Chemistry | Dose (mg/kg) | % TGI | Reference |
| NCI-N87 | HER2 | MMAE | Cleavable | Exo-EVC-PAB | 5 | >100 (tumor regression) | |
| NCI-N87 | HER2 | MMAE | Cleavable | Mc-VC-PAB | 5 | ~80 | |
| Jeko-1 | CD79b | MMAE | Cleavable | Tandem-cleavage (P1' modified) | 3 | >100 (tumor regression) | |
| BxPC3 | M1S1 | MMAD | Non-cleavable | PEG6-C2 | 10 | ~50 |
Table 3: Plasma Stability (% Intact ADC)
| Species | Linker Type | Linker Chemistry | Incubation Time (days) | % Intact ADC | Reference |
| Rat | Cleavable | Tandem-cleavage | 7 | ~80 | |
| Rat | Cleavable | Mono-cleavage | 7 | ~40 | |
| Mouse | Cleavable | Trastuzumab-vc-MMAE | 7 | ~50 | |
| Mouse | Non-cleavable | Not Specified | Not Specified | Generally higher than cleavable | |
| Human | Cleavable | Not Specified | Not Specified | Variable, depends on chemistry | |
| Human | Non-cleavable | Not Specified | Not Specified | Generally higher than cleavable |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
ADC Synthesis and Characterization
a. Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody
This protocol describes the copper-free click chemistry reaction between an azide-modified antibody and a DBCO-linker-drug construct.
-
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS).
-
DBCO-linker-payload construct dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Bring the azide-modified antibody and the DBCO-linker-payload solutions to room temperature.
-
In a microcentrifuge tube, add the azide-modified antibody.
-
Add a 5-10 fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.
-
Gently mix the reaction mixture and incubate at 4°C or room temperature for 4-24 hours.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecule impurities.
-
Concentrate the purified ADC using an appropriate centrifugal filter device.
-
Determine the final ADC concentration using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
b. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
-
UV/Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.
-
The distribution of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.) can be determined from the chromatogram by integrating the peak areas.
-
The average DAR is calculated as the weighted average of the different DAR species.
-
-
Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can provide a precise determination of the DAR.
-
The ADC may need to be deglycosylated and/or reduced prior to analysis.
-
In Vitro Assays
a. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody (isotype control), and free payload.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
b. Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).
-
Complete cell culture medium.
-
ADC.
-
-
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of the two cell types can be varied.
-
As controls, seed monocultures of Ag+ and Ag- cells in separate wells.
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubate the plate for 72-120 hours.
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or high-content imaging system.
-
A decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
c. Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.
-
Materials:
-
ADC with a Val-Cit linker.
-
Recombinant human Cathepsin B.
-
Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).
-
Quench Solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
-
-
Procedure:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding activated Cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the cleavage rate and half-life of the linker.
-
In Vivo Assays
a. Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to determine the extent of premature payload release.
-
Materials:
-
ADC.
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
-
LC-MS or ELISA-based methods for quantification.
-
-
Procedure:
-
Spike the ADC into plasma at a final concentration.
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot and store at -80°C until analysis.
-
Quantify the amount of intact ADC and/or released payload using a validated analytical method (e.g., immunoaffinity capture followed by LC-MS to determine the DAR over time).
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the in vivo stability.
-
b. In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a xenograft mouse model.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Tumor cell line that expresses the target antigen.
-
ADC and vehicle control.
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC (e.g., intravenously) at various dose levels and schedules. Include a vehicle control group.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis if required.
-
Calculate tumor growth inhibition (%TGI) to assess the efficacy of the ADC.
-
Mandatory Visualizations
Caption: Signaling pathway of a cleavable linker ADC.
Caption: Signaling pathway of a non-cleavable linker ADC.
Caption: Experimental workflow for ADC evaluation.
Conclusion
The choice between a cleavable and a non-cleavable DBCO linker is a critical decision in the design of an effective and safe ADC. Cleavable linkers, such as the Val-Cit dipeptide, offer the advantage of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, which can be beneficial for treating heterogeneous tumors. However, they may be susceptible to premature cleavage, potentially leading to off-target toxicity. Non-cleavable linkers provide superior plasma stability, which can translate to a wider therapeutic window and reduced systemic toxicity. The trade-off is the lack of a bystander effect and the release of a modified payload that must retain its cytotoxic activity. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation ADCs.
References
Methodological & Application
Application Notes and Protocols for DBCO-NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with DBCO-NHS ester (Dibenzocyclooctyne-N-hydroxysuccinimide ester). This method is a cornerstone of copper-free click chemistry, enabling the attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody. The resulting DBCO-labeled antibody can then be conjugated to azide-containing molecules through a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
This protocol is designed to be a practical guide for researchers in various fields, including immunology, oncology, and drug development, who are looking to create antibody conjugates for applications such as immunoassays, antibody-drug conjugates (ADCs), and targeted imaging agents.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key quantitative parameters to guide the optimization of your experiment.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Must be free of primary amines (e.g., Tris, glycine).[2][3][4] |
| Molar Excess of DBCO-NHS Ester | 6 to 30-fold | The optimal ratio should be determined empirically for each antibody. |
| Reaction Temperature | Room temperature or 4°C | Room temperature reactions are typically faster. |
| Incubation Time | 30-60 minutes at room temperature; 2 hours on ice | Longer incubation times may be needed at lower temperatures. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction. |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ at ~309 nm | Used for calculating the Degree of Labeling (DOL). |
| IgG Molar Extinction Coefficient | ~210,000 M⁻¹cm⁻¹ at 280 nm | Used for calculating the antibody concentration. |
Experimental Workflow
The overall process for DBCO-NHS ester antibody labeling involves antibody preparation, the labeling reaction, and purification of the final conjugate.
Caption: Workflow for DBCO-NHS Ester Antibody Labeling.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for labeling an antibody with DBCO-NHS ester.
Part 1: Antibody Preparation
-
Buffer Exchange (if necessary): The antibody solution must be in an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, a buffer exchange is required. This can be performed using a spin desalting column or dialysis.
-
Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm to determine its concentration. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.
-
Adjust Antibody Concentration: Dilute the antibody with amine-free PBS to a final concentration of 1-10 mg/mL.
Part 2: DBCO-NHS Ester Labeling Reaction
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The DBCO-NHS ester is sensitive to moisture and should be handled accordingly.
-
Calculate Molar Excess: Determine the volume of the DBCO-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) for the reaction.
-
Initiate the Labeling Reaction: Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.
-
Incubate: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
Part 3: Purification of the Labeled Antibody
-
Remove Excess DBCO-NHS Ester: Purify the DBCO-labeled antibody from the unreacted DBCO-NHS ester and quenching buffer using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
Part 4: Characterization and Storage
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
The following formulas can be used:
-
Antibody Concentration (M) = [A₂₈₀ - (A₃₀₉ x CF)] / ε_Ab
-
A₂₈₀ = Absorbance at 280 nm
-
A₃₀₉ = Absorbance at 309 nm
-
CF = Correction Factor for DBCO absorbance at 280 nm (typically ~0.9-1.089)
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
-
DBCO Concentration (M) = A₃₀₉ / ε_DBCO
-
ε_DBCO = Molar extinction coefficient of DBCO at ~309 nm (typically ~12,000 M⁻¹cm⁻¹)
-
-
DOL = DBCO Concentration / Antibody Concentration
-
-
Storage: The DBCO-labeled antibody can be used immediately for conjugation with an azide-modified molecule or stored at -20°C. It is important to note that the DBCO group can lose reactivity over time.
Signaling Pathways and Logical Relationships
The DBCO-NHS ester antibody labeling protocol is a two-step chemical process. The first step involves the acylation of primary amines on the antibody by the NHS ester. The second, subsequent step, which utilizes the now-attached DBCO group, is the strain-promoted azide-alkyne cycloaddition (SPAAC).
Caption: Chemical reaction pathway for DBCO-NHS ester labeling and subsequent SPAAC.
References
Application Notes and Protocols for Cell Surface Protein Labeling with DBCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of primary amine-containing cell surface proteins using Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester. This method enables the introduction of a bioorthogonal DBCO group onto the cell surface, which can then be used for subsequent specific and efficient copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This technique is a cornerstone for a variety of applications including cell imaging, tracking, and the development of antibody-drug conjugates (ADCs).[3][4]
Principle of Reaction
The N-hydroxysuccinimidyl (NHS) ester moiety of DBCO-NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues on surface proteins) under neutral to slightly basic pH conditions to form a stable, covalent amide bond.[5] This reaction effectively and selectively introduces the DBCO group onto the cell surface, making it available for reaction with azide-tagged molecules. The reaction is typically rapid, allowing for efficient labeling of live cells with minimal internalization of the labeling reagent.
Quantitative Data Summary
The efficiency of labeling and its impact on cell viability are critical parameters. The following tables summarize key quantitative data.
Table 1: Effect of Molar Excess of DBCO-NHS Ester on Degree of Labeling of an Antibody.
| Molar Excess of DBCO-NHS Ester to Antibody | Average Number of DBCO Molecules per Antibody |
| 1:1 | ~0.5 |
| 5:1 | ~2.5 |
| 10:1 | ~4.0 |
| 15:1 | ~5.0 |
| 20:1 | ~6.0 |
| 25:1 | ~7.0 |
Data adapted from Wiener, J., et al. (2020). The original data was presented as a graph and has been tabulated for clarity.
Table 2: Effect of pH and DBCO/NH2 Ratio on Liposome Functionalization.
| Molar Ratio of DBCO/NH2 | pH 7.1 (Number of DBCO groups per liposome x 10^4) | pH 7.6 (Number of DBCO groups per liposome x 10^4) | pH 8.2 (Number of DBCO groups per liposome x 10^4) |
| 1:1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 |
| 3:1 | 3.5 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.6 |
| 6:1 | 4.2 ± 0.5 | 6.0 ± 0.7 | 6.8 ± 0.8 |
Data adapted from de Groot, F. M., et al. (2019). This study was performed on liposomes, which serve as a model for cell membranes.
Table 3: General Recommendations for Molar Excess of DBCO-PEG4-NHS Ester for Protein Labeling.
| Protein Concentration | Recommended Molar Excess of DBCO-PEG4-NHS Ester |
| ≤ 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
These are general starting recommendations and may require optimization.
Experimental Protocols
This section provides a detailed methodology for labeling cell surface proteins with DBCO-NHS ester.
Materials Required
-
Cells of interest (suspension or adherent)
-
DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for increased solubility)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-7.4
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (or other amine-free buffers like HEPES or borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Cell culture medium
-
Microcentrifuge tubes
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for labeling cell surface proteins.
Step-by-Step Protocol
-
Preparation of DBCO-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.
-
To avoid moisture condensation, allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, amine-free PBS (pH 7.2-7.4) to remove any traces of amine-containing culture medium or proteins.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Determine the cell count and resuspend the cell pellet in an appropriate volume of cold reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to achieve a desired cell concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL). The optimal pH for the labeling reaction is between 8.3 and 8.5.
-
-
Labeling Reaction:
-
Add the desired amount of the DBCO-NHS ester stock solution to the cell suspension. A common starting point is a 10- to 40-fold molar excess of the NHS ester to the estimated surface protein concentration. The optimal ratio should be determined empirically for each cell type and application.
-
Gently mix the cell suspension immediately after adding the reagent.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice may reduce cell endocytosis of the labeling reagent.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (pH 7.2-7.4) to remove any unreacted DBCO-NHS ester and quenching buffer.
-
Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Downstream Applications:
-
The DBCO-labeled cells are now ready for downstream applications, such as copper-free click chemistry with azide-modified molecules for imaging, flow cytometry, or other analyses.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of DBCO-NHS ester: The reagent is sensitive to moisture. | Prepare the stock solution immediately before use with anhydrous DMSO or DMF. Allow the reagent vial to warm to room temperature before opening. |
| Suboptimal pH: The reaction is pH-dependent. | Ensure the reaction buffer is at the optimal pH of 8.3-8.5. | |
| Presence of primary amines in buffers: Buffers like Tris can compete with the reaction. | Use amine-free buffers such as PBS, HEPES, or borate buffers. | |
| High Cell Death | High concentration of DBCO-NHS ester: Excessive labeling can disrupt membrane integrity. | Titrate the concentration of DBCO-NHS ester to find the optimal balance between labeling efficiency and cell viability. |
| Toxicity of the solvent: High concentrations of DMSO or DMF can be toxic to cells. | Keep the final concentration of the organic solvent in the cell suspension low (typically <1-5%). | |
| High Background Signal | Inadequate washing: Insufficient removal of unreacted reagent. | Increase the number of washing steps after the labeling and quenching steps. |
| Non-specific binding: The DBCO group is hydrophobic and may lead to non-specific interactions. | Include a blocking step with a protein like BSA after labeling if non-specific binding is a concern in downstream applications. |
References
Revolutionizing Live Cell Imaging: Application Notes and Protocols for DBCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biological processes in living cells is paramount for advancing our understanding of cellular function, disease progression, and the efficacy of therapeutic interventions. DBCO-NHS ester (Dibenzocyclooctyne-N-hydroxysuccinimidyl ester) has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the precise and robust labeling of biomolecules for live cell imaging. This technology leverages the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to create stable covalent bonds between a probe and a target molecule under physiological conditions.
The key advantage of this system lies in its two-step nature. First, the N-hydroxysuccinimidyl (NHS) ester group of DBCO-NHS ester reacts efficiently with primary amines on biomolecules, such as the lysine residues of proteins, to introduce the DBCO moiety. This "click-ready" biomolecule can then be specifically targeted with a molecule of interest—such as a fluorescent dye, a biotin tag, or a drug molecule—that has been modified with an azide group. The reaction between the DBCO and azide is highly specific and occurs rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells.
These application notes provide a comprehensive guide to utilizing DBCO-NHS ester for live cell imaging, including detailed protocols for biomolecule conjugation, live cell labeling, and quantitative data to inform experimental design.
Key Advantages of DBCO-NHS Ester in Live Cell Imaging
-
Biocompatibility: The copper-free nature of the SPAAC reaction circumvents the issue of copper-induced cytotoxicity, a major concern in live cell imaging.
-
High Specificity and Bioorthogonality: The DBCO and azide groups are abiotic and do not participate in or interfere with native biological processes, ensuring that labeling is highly specific to the intended target.
-
Rapid Kinetics: The strain-promoted reaction between DBCO and azide is fast, allowing for efficient labeling on biologically relevant timescales.
-
Versatility: A wide array of azide-modified probes are commercially available, providing flexibility in experimental design for various imaging and functional studies.
-
Stable Conjugation: The resulting triazole linkage is a stable covalent bond, ensuring that the label remains attached to the target molecule throughout the course of a live cell imaging experiment.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of DBCO-NHS ester and its conjugates in live cell imaging applications. These values are compiled from various sources and should be used as a guide for experimental optimization.
Table 1: Recommended Parameters for Biomolecule (Antibody) Labeling with DBCO-NHS Ester
| Parameter | Recommended Value | Reference |
| Molar Excess of DBCO-NHS Ester | 10 to 30-fold over the protein | |
| Protein Concentration | ≥ 1 mg/mL | |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5 | |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | |
| Quenching Reagent | 50-100 mM Tris or Glycine |
Table 2: Parameters for Live Cell Labeling with DBCO-Conjugated Probes
| Parameter | Recommended Value | Reference |
| Probe Concentration | 5 - 50 µM | |
| Incubation Time | 30 - 60 minutes at 37°C | |
| Washing Steps | 3-4 washes with PBS or appropriate cell culture medium |
Table 3: Cell Viability After Labeling with DBCO-Conjugates
| Cell Line | DBCO-Conjugate and Concentration | Viability (%) | Assay | Reference |
| A549 | DBCO-Cy5 (up to 100 µM for 3 days) | No significant decrease | CCK-8 | |
| BT-549 | DBCO-ABM16 (10 µM) | ~80% (with human serum) | Abcam Cytotoxicity Kit | |
| Various | DIFO-biotin (nanomolar concentrations) | No apparent toxicity | Propidium Iodide |
Table 4: Photostability of Commonly Used Fluorophores for Live Cell Imaging
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability | Reference |
| Alexa Fluor 488 | 495 | 519 | Moderate | |
| Cy3 | 550 | 570 | Good | |
| Alexa Fluor 647 | 650 | 668 | High | |
| Cy5 | 650 | 670 | High | |
| SiR | 652 | 674 | High |
Note: Photostability is influenced by imaging conditions such as laser power and exposure time. It is recommended to minimize light exposure to reduce photobleaching.
Experimental Protocols
Protocol 1: Labeling of an Antibody with DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an antibody, preparing it for subsequent reaction with an azide-modified probe.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of at least 1 mg/mL.
-
The buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide. If necessary, perform a buffer exchange using a spin desalting column.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 20 to 30-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.
-
Gently mix and incubate for 60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DBCO-labeled Antibody:
-
Remove excess, unreacted DBCO-NHS ester and the quenching agent using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the column.
-
The purified DBCO-labeled antibody is now ready for the copper-free click reaction or can be stored at 4°C for short-term use or at -20°C for longer-term storage. Note that the reactivity of the DBCO group may decrease over time.
-
Protocol 2: Live Cell Surface Labeling and Imaging
This protocol details the labeling of cell surface proteins on live cells using a DBCO-labeled antibody followed by an azide-fluorophore, or directly with a DBCO-fluorophore conjugate targeting metabolically incorporated azides.
Materials:
-
Live cells cultured in appropriate vessels (e.g., glass-bottom dishes)
-
DBCO-labeled antibody (from Protocol 1) and an azide-modified fluorophore, OR cells metabolically labeled with an azide sugar (e.g., Ac4ManNAz) and a DBCO-fluorophore conjugate.
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cell imaging buffer (e.g., phenol red-free medium)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a vessel suitable for microscopy.
-
-
Labeling:
-
Two-step labeling (DBCO-antibody + azide-fluorophore): a. Wash the cells twice with PBS. b. Incubate the cells with the DBCO-labeled antibody (typically 1-10 µg/mL) in cell culture medium for 30-60 minutes at 37°C. c. Wash the cells three times with PBS to remove unbound antibody. d. Incubate the cells with the azide-modified fluorophore (typically 5-25 µM) in cell culture medium for 30-60 minutes at 37°C, protected from light.
-
One-step labeling (metabolically labeled cells + DBCO-fluorophore): a. Culture cells in the presence of an azide-modified metabolic precursor (e.g., 50 µM Ac4ManNAz) for 2-3 days to incorporate azide groups into cell surface glycans. b. Wash the cells twice with PBS. c. Incubate the cells with a DBCO-fluorophore conjugate (typically 15-50 µM) in cell culture medium for 1 hour at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three to five times with live cell imaging buffer to remove any unbound fluorescent probe.
-
-
Imaging:
-
Replace the wash buffer with fresh live cell imaging buffer.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is to assess the potential cytotoxicity of the labeling procedure.
Materials:
-
Cells labeled as described in Protocol 2, plated in a 96-well plate
-
Untreated control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and perform the labeling procedure as described in Protocol 2. Include wells with untreated cells as a negative control for viability.
-
-
MTT Incubation:
-
After the labeling and final washing steps, add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation, add 100 µL of MTT solvent to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for the labeled cells relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Visualizations
The following diagrams illustrate key processes and workflows related to the use of DBCO-NHS ester in live cell imaging.
Caption: Reaction of DBCO-NHS ester with a primary amine on a biomolecule.
Caption: Workflow for two-step live cell imaging using a DBCO-labeled antibody.
Caption: Tracking GPCR internalization using a DBCO-labeled ligand.
Application Notes and Protocols for Molar Excess Calculation in DBCO-NHS Ester Protein Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne (DBCO) reagents are instrumental in the field of bioconjugation, enabling the specific and efficient labeling of biomolecules through copper-free click chemistry. The DBCO-NHS ester derivative is particularly useful for attaching the DBCO moiety to proteins by targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus. This process, known as a strain-promoted alkyne-azide cycloaddition (SPAAC), is a two-step approach that first introduces the DBCO "handle" onto the protein, which can then react with an azide-functionalized molecule of interest.
The efficiency of the initial labeling step is critically dependent on the molar ratio of the DBCO-NHS ester to the protein. An insufficient molar excess can lead to a low degree of labeling (DoL), while an excessive amount may result in protein precipitation or undesired side reactions.[1][2] Therefore, careful calculation and optimization of the molar excess are paramount for successful protein conjugation. These application notes provide a detailed guide and protocols for determining the optimal molar excess of DBCO-NHS ester for protein conjugation.
Key Considerations for Molar Excess Calculation
Several factors influence the optimal molar excess of DBCO-NHS ester required for efficient protein labeling:
-
Protein Concentration: Higher protein concentrations generally require a lower molar excess of the DBCO-NHS ester.[3][4]
-
Number of Available Amines: The abundance and accessibility of primary amines (lysine residues) on the protein surface will affect the extent of labeling.
-
Reactivity of the NHS Ester: The DBCO-NHS ester is susceptible to hydrolysis, a competing reaction that reduces its availability for conjugation. Reactions are typically performed at a pH between 7.2 and 9 to balance amine reactivity and NHS ester stability.
-
Desired Degree of Labeling (DoL): The target number of DBCO molecules per protein will dictate the starting molar excess. For a higher DoL, a greater molar excess is generally required.
Quantitative Data Summary
The following table summarizes recommended starting molar excess ratios of DBCO-NHS ester to protein based on various sources. It is important to note that these are starting points, and empirical optimization is often necessary for each specific protein and application.
| Protein Concentration | Recommended Molar Excess (DBCO-NHS : Protein) | Expected Outcome | Reference(s) |
| ≤ 5 mg/mL | 10-fold to 40-fold | General starting range for labeling. | |
| < 5 mg/mL | 20-fold to 50-fold | Higher excess to compensate for lower protein concentration. | |
| ~1 mg/mL | 20-fold to 30-fold | Recommended for antibody labeling. | |
| > 5 mg/mL | 10-fold | A lower excess is often sufficient for concentrated protein solutions. | |
| Variable | 5-fold to 10-fold | Can result in the highest conjugation yield in subsequent click chemistry. |
Experimental Protocols
Protocol 1: Calculation of DBCO-NHS Ester Molar Excess
This protocol describes how to calculate the mass of DBCO-NHS ester required for a desired molar excess.
Materials:
-
Protein of interest
-
DBCO-NHS ester
-
Molecular weight of the protein
-
Molecular weight of the DBCO-NHS ester
Procedure:
-
Determine the moles of protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Determine the moles of DBCO-NHS ester required:
-
Moles of DBCO-NHS Ester = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of DBCO-NHS ester to use:
-
Mass of DBCO-NHS Ester (g) = Moles of DBCO-NHS Ester × Molecular Weight of DBCO-NHS Ester ( g/mol )
-
Example Calculation:
To label 2 mg of a 150 kDa antibody (150,000 g/mol ) with a 20-fold molar excess of a DBCO-NHS ester (MW = 402.4 g/mol ):
-
Moles of Antibody = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of DBCO-NHS Ester = 1.33 x 10⁻⁸ mol × 20 = 2.66 x 10⁻⁷ mol
-
Mass of DBCO-NHS Ester = 2.66 x 10⁻⁷ mol × 402.4 g/mol = 1.07 x 10⁻⁴ g = 0.107 mg
Protocol 2: General Procedure for Protein Labeling with DBCO-NHS Ester
This protocol provides a general workflow for conjugating a DBCO-NHS ester to a protein.
Materials:
-
Protein solution (0.5-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or other protein purification system
Procedure:
-
Prepare the Protein Sample: Ensure the protein is in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. It is crucial to protect the stock solution from moisture to prevent hydrolysis of the NHS ester.
-
Reaction Setup: Add the calculated volume of the DBCO-NHS ester stock solution to the protein sample. The final concentration of DMSO or DMF in the reaction mixture should ideally be below 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Characterization (Optional): The degree of labeling (DoL) can be determined by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at 309 nm).
Visualizations
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. interchim.fr [interchim.fr]
Application Notes and Protocols: Purification of DBCO-Labeled Antibodies from Unreacted Linker
Abstract
The generation of antibody conjugates through copper-free click chemistry is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. A critical step in this process is the efficient removal of unreacted dibenzocyclooctyne (DBCO) linkers after the initial antibody labeling reaction. Residual linker can interfere with downstream conjugation efficiency, compromise the final product's purity, and introduce variability into assays. This document provides detailed application notes and protocols for three common and effective methods for purifying DBCO-labeled antibodies: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.
Introduction to Purification
Following the conjugation of a DBCO-linker to an antibody, the reaction mixture contains the desired DBCO-labeled antibody, unreacted DBCO linker, and potentially aggregated antibody species. The significant size difference between the antibody (typically ~150 kDa for an IgG) and the small molecule linker (typically <1 kDa) is the physical principle exploited for separation. The choice of purification method depends on factors such as sample volume, required purity, process time, and scalability.
Comparison of Purification Methods
Selecting the appropriate purification technology is critical for optimizing yield, purity, and process efficiency. The table below summarizes the key characteristics of Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis for removing unreacted DBCO linkers.
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation based on hydrodynamic volume | Size-based separation via a semi-permeable membrane with fluid flow parallel to the membrane surface | Diffusion-based separation across a semi-permeable membrane down a concentration gradient |
| Typical Purity | >99% removal of free linker | >98% removal of free linker | >95% removal of free linker |
| Antibody Recovery | >90% | 85-95% (can be lower if not optimized)[1] | >95% |
| Process Time | Fast (30-60 minutes for lab scale) | Very Fast (minutes to hours, scalable) | Very Slow (24-48 hours)[2] |
| Scalability | Limited; best for lab to pilot scale | Highly scalable (from mL to thousands of L)[3] | Limited by membrane surface area and buffer volume |
| Key Advantage | High resolution and purity | Speed and scalability for large volumes[4] | Simplicity and low cost |
| Key Disadvantage | Potential for sample dilution; limited loading capacity | Requires system optimization to maximize recovery; potential for membrane fouling | Extremely slow; requires large buffer volumes |
Method 1: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with porous resin. Larger molecules like antibodies cannot enter the pores and thus elute first, while smaller molecules like the unreacted DBCO linker enter the pores, extending their path and causing them to elute later.
Detailed Protocol for SEC Purification
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent) suitable for desalting proteins.
-
Chromatography system (e.g., FPLC or HPLC) or gravity-flow setup.
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Crude DBCO-labeled antibody solution.
-
Fraction collection tubes.
-
UV-Vis Spectrophotometer.
Procedure:
-
Column Preparation: Equilibrate the SEC column with at least 5 column volumes (CVs) of Elution Buffer at the desired flow rate. Ensure a stable baseline is achieved on the UV detector (280 nm).
-
Sample Loading: Load the crude antibody-linker solution onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Begin isocratic elution with the Elution Buffer.
-
Fraction Collection: Start collecting fractions as the void volume of the column is approached. The DBCO-labeled antibody will elute first in the high molecular weight peak. The unreacted linker will elute in a later, separate peak.
-
Analysis: Measure the absorbance of the collected fractions at 280 nm to identify the protein-containing peak.
-
Pooling: Pool the fractions corresponding to the first major peak (the purified DBCO-antibody).
-
Concentration (Optional): If the sample is too dilute, concentrate the pooled fractions using a centrifugal filter device (e.g., Amicon Ultra with a 10-30 kDa MWCO).
Method 2: Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for separating molecules based on size. The sample solution is pumped tangentially across the surface of a semi-permeable membrane. Molecules larger than the membrane's molecular weight cutoff (MWCO), such as the antibody, are retained (in the retentate), while smaller molecules, like the DBCO linker, pass through the membrane into the permeate.
Detailed Protocol for TFF Purification (Diafiltration Mode)
Materials & Equipment:
-
TFF system with pump and reservoir.
-
TFF cassette with an appropriate MWCO (e.g., 30 kDa for an IgG).
-
Diafiltration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Crude DBCO-labeled antibody solution.
Procedure:
-
System Preparation: Install the TFF cassette and flush the system with purification-grade water followed by the Diafiltration Buffer to remove any preservatives and wet the membrane.
-
Concentration (Optional): If the initial sample volume is large, first concentrate the crude solution by directing the permeate to waste until the desired volume is reached in the retentate.
-
Diafiltration: Begin the diafiltration process to remove the unreacted linker. Add Diafiltration Buffer to the feed reservoir at the same rate that permeate is being removed. This maintains a constant volume in the retentate while continuously washing out the small molecules.
-
Buffer Exchange Volume: Perform 5-7 diafiltration volumes (i.e., if your retentate volume is 100 mL, pass 500-700 mL of fresh buffer through the system) to ensure near-complete removal of the unreacted linker.
-
Final Concentration: Once diafiltration is complete, stop adding buffer and concentrate the retentate to the desired final antibody concentration.
-
Recovery: Recover the purified, concentrated DBCO-antibody from the system. This can be done by draining the reservoir and lines, followed by a small buffer flush to maximize yield.
Method 3: Dialysis
Dialysis is a simple, passive method that relies on diffusion to separate molecules based on a size differential across a semi-permeable membrane. The antibody solution is placed inside a dialysis bag or cassette made of a membrane with a specific MWCO (e.g., 12-14 kDa). This is then placed in a large volume of external buffer. Small molecules like the DBCO linker diffuse out of the bag into the buffer, while the large antibody is retained.
Detailed Protocol for Dialysis
Materials:
-
Dialysis tubing or cassette with a 12-14 kDa MWCO.
-
Large beaker (volume should be >100 times the sample volume).
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Magnetic stir plate and stir bar.
-
Crude DBCO-labeled antibody solution.
Procedure:
-
Membrane Preparation: If using tubing, cut to the desired length and hydrate in Dialysis Buffer according to the manufacturer's instructions. Cassettes are often pre-hydrated.
-
Sample Loading: Load the crude antibody solution into the dialysis bag/cassette, ensuring to leave some headspace. Securely close the ends with clips or by knotting.
-
Dialysis: Place the sealed bag/cassette into the beaker of cold (4°C) Dialysis Buffer. The buffer volume should be significantly larger than the sample volume (e.g., 4 L of buffer for a 1-10 mL sample).
-
Stirring: Place the beaker on a magnetic stir plate and stir gently at 4°C to facilitate diffusion.
-
Buffer Changes: Allow dialysis to proceed for at least 4-6 hours. For efficient removal, perform at least three buffer changes. A typical schedule is:
-
Dialyze for 4 hours, change buffer.
-
Dialyze overnight, change buffer.
-
Dialyze for another 4 hours.
-
-
Sample Recovery: Carefully remove the bag/cassette from the buffer, wipe the exterior, and recover the purified antibody solution.
Conclusion
The successful purification of DBCO-labeled antibodies is essential for the reliability and reproducibility of subsequent conjugation and analytical procedures. Size Exclusion Chromatography offers the highest resolution for laboratory-scale work. Tangential Flow Filtration is the method of choice for rapid processing and scalability in industrial settings. Dialysis, while slow, provides a simple and cost-effective solution for small-scale purification where time is not a critical factor. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most suitable purification strategy for their specific needs.
References
DBCO-NHS ester 3 reaction conditions for optimal labeling efficiency
For Optimal Labeling Efficiency in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) ester is a key reagent in bioconjugation, enabling the attachment of the DBCO moiety to primary amine-containing molecules such as proteins, antibodies, and peptides.[1][2] This process is the first step in a two-step bioconjugation strategy involving strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] The DBCO-labeled molecule can then specifically and efficiently react with an azide-tagged molecule to form a stable triazole linkage under biocompatible conditions.[3]
Optimizing the initial labeling reaction with DBCO-NHS ester is critical for achieving a desired degree of labeling (DOL) and preserving the biological activity of the target molecule. This document provides detailed protocols and guidance on the key reaction conditions to maximize labeling efficiency.
Key Reaction Parameters for Optimal DBCO-NHS Ester Labeling
The efficiency of labeling primary amines with DBCO-NHS ester is influenced by several factors, including pH, the molar ratio of reactants, reaction time, temperature, and buffer composition. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 | The optimal pH is a balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended for efficient labeling. |
| Molar Ratio (DBCO-NHS : Protein) | 5-fold to 50-fold excess | The ratio must be optimized empirically. For mono-labeling, a 5 to 10-fold molar excess is a good starting point. For lower protein concentrations (< 5 mg/ml), a 20 to 50-fold excess may be required. |
| Reaction Temperature | Room Temperature (RT) or 4°C | Incubation at RT is generally faster, while 4°C can be used to slow down the reaction and potentially minimize side reactions or protein denaturation. |
| Reaction Time | 30 minutes to 4 hours at RT; 2 hours to overnight at 4°C | Longer incubation times can improve efficiency, but also increase the risk of NHS ester hydrolysis. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. |
| DBCO-NHS Ester Solvent | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a dry, water-miscible organic solvent immediately before use due to its poor aqueous solubility and susceptibility to hydrolysis. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations favor the reaction between the NHS ester and the protein over hydrolysis. |
Experimental Protocols
Protocol 1: Labeling of an Antibody with DBCO-NHS Ester
This protocol describes a general procedure for labeling an antibody with DBCO-NHS ester.
Materials:
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for increased solubility)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or other means of buffer exchange/purification (e.g., dialysis)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.
-
-
Prepare the DBCO-NHS Ester Solution:
-
Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add the calculated amount of the DBCO-NHS ester stock solution to the antibody solution. A 10 to 30-fold molar excess is a common starting point for antibody labeling.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench the Reaction:
-
(Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purify the DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO).
-
The DBCO-labeled antibody can be stored at 4°C for short-term use or at -20°C for longer-term storage. Note that the DBCO group may lose reactivity over time.
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Reactants:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
-
Click Reaction:
-
Mix the DBCO-labeled antibody with the azide-functionalized molecule. A 2 to 4-fold molar excess of the azide molecule is typically used.
-
Incubate the reaction mixture. Common conditions are 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Visualizations
Caption: Experimental workflow for DBCO-NHS ester labeling.
Caption: DBCO-NHS ester reaction with a primary amine.
Caption: Competing reactions: Aminolysis vs. Hydrolysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - NHS ester hydrolyzed: Reagent was exposed to moisture or dissolved in aqueous buffer too early. - Suboptimal pH: pH is too low for efficient amine reaction. - Competing primary amines: Reaction buffer contained Tris, glycine, or other primary amines. - Insufficient molar excess: The ratio of DBCO-NHS ester to protein was too low. | - Prepare fresh DBCO-NHS ester solution in anhydrous DMSO/DMF immediately before use. - Increase the pH of the reaction buffer to 8.0-8.5. - Exchange the protein into an amine-free buffer like PBS or HEPES. - Increase the molar excess of the DBCO-NHS ester. Perform a titration to find the optimal ratio. |
| Protein Precipitation/Aggregation | - High degree of labeling: Over-modification with the hydrophobic DBCO group can lead to aggregation. - High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction is too high for the protein's stability. | - Reduce the molar excess of the DBCO-NHS ester to lower the DOL. - Use a PEGylated DBCO-NHS ester (e.g., DBCO-PEG4-NHS) to increase the hydrophilicity of the conjugate. - Keep the final concentration of the organic solvent below 10-15% if protein solubility is an issue. |
| High Background/Non-specific Binding in Downstream Applications | - Excess unreacted DBCO-NHS ester: Inadequate purification after the labeling reaction. - Aggregated protein conjugate: See "Protein Precipitation/Aggregation" above. | - Ensure thorough purification of the DBCO-labeled protein using desalting columns, SEC, or dialysis to remove all small molecule reagents. - Centrifuge the final conjugate to pellet any aggregates before use. Consider further purification by SEC. |
References
Application Notes and Protocols for Functionalizing Nanoparticles with DBCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of nanoparticles using DBCO-NHS ester. This method is a cornerstone of modern bioconjugation, enabling the stable and specific attachment of a wide array of molecules to nanoparticle surfaces. The protocols outlined below are designed to be adaptable for various nanoparticle types and subsequent applications, including targeted drug delivery, advanced cellular imaging, and diagnostics.
Introduction to DBCO-NHS Ester Functionalization
Dibenzocyclooctyne (DBCO) functionalization is a key technique in bioorthogonal chemistry, allowing for covalent bond formation in complex biological environments without interfering with native biochemical processes. The DBCO-NHS ester is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (-NH₂) present on the surface of nanoparticles, forming a stable amide bond. This initial step coats the nanoparticle with reactive DBCO moieties.
The DBCO group is a strained alkyne that readily and specifically reacts with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is highly efficient, proceeds under mild, aqueous conditions, and, crucially, does not require a cytotoxic copper catalyst, making it ideal for biological applications.[1] This two-step strategy allows for the precise and controlled attachment of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface.[2]
Applications in Nanoparticle-Based Research
DBCO-functionalized nanoparticles are instrumental in a variety of research and therapeutic areas:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides to DBCO-functionalized nanoparticles, therapeutic payloads can be delivered specifically to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.[3][4]
-
Biological Imaging: The attachment of fluorescent dyes or other imaging agents allows for the tracking and visualization of nanoparticles in vitro and in vivo, providing valuable insights into biological processes and disease progression.[3]
-
Diagnostics: DBCO-functionalized nanoparticles can be used to capture and detect specific biomarkers, forming the basis of highly sensitive diagnostic assays.
-
Theranostics: Combining therapeutic agents and imaging capabilities on a single nanoparticle platform enables simultaneous diagnosis and treatment.
Experimental Protocols
The following protocols provide a general framework for the functionalization of amine-presenting nanoparticles with DBCO-NHS ester and subsequent conjugation to an azide-tagged molecule of interest. Optimization may be required based on the specific nanoparticle and biomolecule used.
Protocol 1: Functionalization of Amine-Coated Nanoparticles with DBCO-NHS Ester
This protocol describes the initial step of attaching the DBCO moiety to the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, polymeric nanoparticles)
-
DBCO-PEG4-NHS ester (or other DBCO-NHS ester variant)
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.0-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., centrifuge, size-exclusion chromatography columns, or desalting columns)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a desired working concentration. Ensure the nanoparticles are well-dispersated.
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). The NHS ester is susceptible to hydrolysis, so fresh preparation is critical.
-
Reaction: Add the DBCO-NHS ester stock solution to the nanoparticle dispersion. The molar excess of the DBCO-NHS ester will depend on the nanoparticle concentration and the desired degree of functionalization. A 10 to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30 minutes to 4 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed for 2 hours on ice.
-
Quenching (Optional but Recommended): To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts. This is a critical step to prevent interference in subsequent reactions.
-
Centrifugation: For larger or denser nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
-
Size-Exclusion Chromatography (SEC) or Desalting Columns: For smaller or less dense nanoparticles, use an appropriate size-exclusion or desalting column to separate the functionalized nanoparticles from smaller molecules.
-
-
Characterization and Storage: Characterize the DBCO-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to check for aggregation and UV-Vis spectroscopy or a fluorescence-based assay to quantify the degree of DBCO functionalization. Store the purified DBCO-nanoparticles at 4°C, protected from light.
Protocol 2: Copper-Free Click Chemistry Conjugation of Azide-Tagged Molecules to DBCO-Functionalized Nanoparticles
This protocol details the second step, where an azide-containing molecule (e.g., protein, oligo, or small molecule) is conjugated to the DBCO-nanoparticles.
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-tagged molecule of interest
-
Reaction Buffer: PBS or other compatible, non-reactive buffer with a neutral pH (7.0-7.4).
-
Purification equipment (as in Protocol 1)
-
Optional: Stabilizing agents like BSA or PEG for post-conjugation storage.
Procedure:
-
Preparation of Reactants:
-
Disperse the DBCO-functionalized nanoparticles in the reaction buffer to a suitable working concentration (e.g., 10-20 nM).
-
Dissolve or dilute the azide-tagged molecule in the same reaction buffer.
-
-
Click Reaction: Add the azide-tagged molecule to the DBCO-nanoparticle dispersion. A molar excess of the azide-tagged molecule (typically 2-4 times) is often used to ensure efficient conjugation to the nanoparticle surface. Gently mix the solution.
-
Incubation: Incubate the reaction mixture. The reaction is typically complete within a few hours (e.g., 3-4 hours) at room temperature or can be left overnight (10-24 hours) at 4°C, which may be preferable for sensitive biomolecules like antibodies.
-
Purification: Remove the unconjugated azide-tagged molecules using an appropriate purification method as described in Protocol 1 (centrifugation, SEC, or desalting columns). This step is crucial for applications requiring high purity.
-
Final Product Formulation: Resuspend the purified, conjugated nanoparticles in a suitable storage buffer. The addition of stabilizing agents like BSA or PEG can improve long-term stability.
-
Characterization and Storage: Characterize the final conjugate to confirm successful conjugation. This can be done using techniques like gel electrophoresis (for protein/oligo conjugates), DLS, and functional assays to verify the activity of the attached molecule. Store the final product at 4°C, protected from light.
Quantitative Data Summary
The efficiency and conditions for DBCO-NHS ester functionalization can vary depending on the specific reagents and nanoparticle system. The table below summarizes key quantitative parameters gathered from various studies.
| Parameter | Value/Range | Nanoparticle/Molecule System | Source |
| DBCO-NHS Ester to Amine Molar Ratio | 10:1 | Mesoporous silica nanoparticles and antibodies | |
| 1:5 (Antibody:DBCO) | Anti-PD-L1 antibodies | ||
| 10-50 fold molar excess | General protein labeling | ||
| Reaction pH | 8.5 | Mesoporous silica nanoparticles | |
| 7.0 - 8.5 | Liposomes | ||
| 8.0 | Anti-PD-L1 antibodies | ||
| NHS Ester Reaction Time | 6 hours | Antibodies | |
| 4 hours | Mesoporous silica nanoparticles | ||
| 30 minutes - 2 hours | General protein labeling | ||
| Click Reaction Time (DBCO + Azide) | 12 - 24 hours | Gold nanoparticles and antibodies | |
| Overnight (10-12 hours) at 4°C | Antibodies and Oligonucleotides | ||
| 3-4 hours at room temperature | Antibodies and Oligonucleotides | ||
| 4 - 12 hours at room temperature | General protocol | ||
| Azide to DBCO Molar Ratio | 2-4 fold molar excess of azide-oligo | DBCO-antibody | |
| 1.5-3.0 fold excess of more abundant reagent | General protocol |
Visualizing the Process and Chemistry
To better understand the workflow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Chemical pathway for nanoparticle functionalization.
References
Application Notes and Protocols for Creating Antibody-Oligonucleotide Conjugates with DBCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and characterization of antibody-oligonucleotide conjugates (AOCs) utilizing the copper-free click chemistry reaction between a DBCO-functionalized antibody and an azide-modified oligonucleotide. This method offers high efficiency, specificity, and biocompatibility, making it ideal for the development of targeted therapeutics and advanced diagnostic assays.[1][2][3]
Antibody-oligonucleotide conjugates are a promising class of biotherapeutics that merge the specific cell-targeting capabilities of monoclonal antibodies with the gene-modulating functions of oligonucleotides.[4][5] This powerful combination enables the targeted delivery of oligonucleotide payloads, such as siRNAs or ASOs, to specific cell types, overcoming limitations of traditional oligonucleotide therapies. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide is a bioorthogonal reaction, meaning it proceeds efficiently within biological systems without interfering with native biochemical processes.
Experimental Protocols
This section details the step-by-step procedures for creating antibody-oligonucleotide conjugates.
Part 1: Antibody Activation with DBCO-NHS Ester
This protocol describes the labeling of an antibody with DBCO moieties by reacting DBCO-NHS ester with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting columns or spin filters (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizing proteins such as BSA. If necessary, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Antibody Activation Reaction:
-
Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20%.
-
Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as 1 M Tris-HCl (to a final concentration of 50-100 mM) or 100 mM glycine.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove unreacted DBCO-NHS ester using a desalting column or spin filtration according to the manufacturer's instructions.
-
The purified DBCO-functionalized antibody can be stored at -20°C for up to one month, though the reactivity of the DBCO group may decrease over time.
-
Part 2: Conjugation of DBCO-Antibody with Azide-Oligonucleotide
This protocol describes the copper-free click chemistry reaction between the DBCO-activated antibody and an azide-modified oligonucleotide.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-modified oligonucleotide
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in a suitable reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 2-4 hours at room temperature.
-
-
Purification of the Antibody-Oligonucleotide Conjugate:
-
The final conjugate can be purified to remove excess oligonucleotide using methods such as ion-exchange chromatography, size-exclusion chromatography (SEC), or HPLC.
-
Part 3: Characterization of the Antibody-Oligonucleotide Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. The conjugate will show a band shift corresponding to a higher molecular weight compared to the unconjugated antibody.
2. UV-Vis Spectroscopy:
-
The degree of labeling (DOL), or the number of DBCO molecules per antibody, can be estimated by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for DBCO).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation process.
Table 1: Reaction Conditions for Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Value/Range | Reference |
| Antibody Concentration | 1-10 mg/mL | |
| Molar Excess of DBCO-NHS Ester | 20-30 fold | |
| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | |
| Final DMSO Concentration | < 20% | |
| Incubation Time | 60 minutes at RT or 2 hours on ice | |
| Quenching Agent | 1 M Tris-HCl or 100 mM Glycine |
Table 2: Reaction Conditions for Copper-Free Click Chemistry
| Parameter | Recommended Value/Range | Reference |
| Molar Excess of Azide-Oligonucleotide | 2-4 fold | |
| Incubation Time | 10-12 hours at 4°C or 2-4 hours at RT |
Visualizing the Workflow and Application
The following diagrams illustrate the experimental workflow for creating antibody-oligonucleotide conjugates and a conceptual signaling pathway for their application.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation During DBCO Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during dibenzocyclooctyne (DBCO) labeling for bioconjugation.
Troubleshooting Guide: Protein Aggregation During DBCO Labeling
Protein aggregation is a common challenge during bioconjugation that can lead to loss of biological activity and potential immunogenicity.[1] The introduction of the relatively hydrophobic DBCO moiety can sometimes exacerbate this issue. This guide provides a systematic approach to troubleshoot and prevent protein aggregation during DBCO labeling.
Problem: Visible precipitation or increased turbidity observed during or after DBCO labeling.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Suboptimal Buffer Conditions | Optimize buffer pH and composition. | Ensure the buffer pH is optimal for your protein's stability, typically between 7.2 and 8.0 for NHS ester reactions. Avoid buffers containing primary amines (e.g., Tris) or azides.[2] Consider using phosphate-buffered saline (PBS) or HEPES. |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration. | Reducing the protein concentration (e.g., 1-5 mg/mL) minimizes intermolecular interactions that can lead to aggregation. |
| Excessive Molar Ratio of DBCO Reagent | Titrate the DBCO reagent to determine the optimal molar excess. | A high degree of labeling can alter the physicochemical properties of the protein, leading to aggregation. Start with a 5 to 20-fold molar excess of the DBCO-NHS ester and optimize for your specific protein. |
| Reaction Temperature and Duration | Conduct the reaction at a lower temperature for a longer duration. | Lowering the temperature (e.g., 4°C) can slow down the aggregation process. Extend the incubation time (e.g., 2-4 hours or overnight) to ensure sufficient labeling. |
| Presence of Protein Aggregates Before Labeling | Purify the protein stock solution before labeling. | Use size-exclusion chromatography (SEC) to remove any pre-existing aggregates from your protein sample. |
| Hydrophobicity of the DBCO Moiety | Use DBCO reagents with hydrophilic linkers (e.g., PEG). | The hydrophobicity of the DBCO group can contribute to aggregation. DBCO reagents incorporating polyethylene glycol (PEG) linkers can increase the hydrophilicity of the final conjugate. |
| Inadequate Quenching of the Reaction | Add a quenching agent to stop the reaction. | After the desired incubation time, quench the reaction by adding a primary amine-containing buffer like Tris to a final concentration of 50-100 mM to consume unreacted DBCO-NHS ester. |
| Improper Reagent Addition | Add the dissolved DBCO reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during DBCO labeling?
A1: Protein aggregation during DBCO labeling can be caused by several factors:
-
Physicochemical Stress: The labeling process itself can introduce stress. This includes suboptimal pH, high temperature, and mechanical stress from mixing.
-
Increased Hydrophobicity: The DBCO group is hydrophobic, and its addition to the protein surface can increase the propensity for self-association and aggregation.
-
High Protein Concentration: At high concentrations, proteins are more likely to interact with each other, leading to aggregation.
-
Over-labeling: Attaching too many DBCO molecules can significantly alter the protein's surface properties and lead to instability.
-
Buffer Incompatibility: The presence of primary amines (like Tris or glycine) in the buffer can compete with the protein for reaction with NHS esters, while azides can react with the DBCO group.
Q2: What buffer should I use for DBCO labeling?
A2: An amine-free and azide-free buffer is crucial. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice. HEPES buffer is also a suitable alternative. Ensure the pH is compatible with your specific protein's stability.
Q3: How can I minimize aggregation caused by the hydrophobicity of the DBCO reagent?
A3: To counteract the hydrophobicity of the DBCO moiety, consider using a DBCO reagent that includes a hydrophilic spacer, such as a polyethylene glycol (PEG) linker. These linkers can help to shield the hydrophobic core of the DBCO and improve the solubility of the labeled protein.
Q4: What is the optimal temperature and incubation time for the labeling reaction?
A4: The optimal conditions depend on the stability of your protein. A common starting point is to incubate the reaction for 1-2 hours at room temperature. However, for proteins prone to aggregation, performing the reaction at 4°C for a longer period (e.g., 4 hours to overnight) is recommended to slow down the aggregation process while still allowing for efficient labeling.
Q5: How do I remove unreacted DBCO reagent after the labeling reaction?
A5: Unreacted DBCO reagent should be removed immediately after the reaction is complete to prevent further modification and potential aggregation. This can be achieved through size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.
Q6: Can I add stabilizing excipients to my reaction mixture?
A6: Yes, adding stabilizing excipients can be very effective. Common stabilizers include:
-
Sugars and Polyols: Sucrose or trehalose (at 5-10%) can help maintain protein stability.
-
Amino Acids: Arginine (at 50-100 mM) is known to suppress protein aggregation.
-
Non-ionic Surfactants: A low concentration (0.01-0.1%) of surfactants like Tween-20 or Polysorbate 80 can prevent surface-induced aggregation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing DBCO labeling while minimizing protein aggregation. These values are starting points and may require further optimization for your specific protein.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations reduce intermolecular interactions. |
| DBCO-NHS Ester Molar Excess | 5 - 20 fold | Minimizes over-labeling and significant changes to protein properties. |
| Reaction pH | 7.2 - 8.0 | Optimal for NHS ester reactivity while maintaining stability for many proteins. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures are preferred for aggregation-prone proteins. |
| Incubation Time | 1 - 4 hours (or overnight at 4°C) | Balances labeling efficiency with minimizing exposure to potentially destabilizing conditions. |
| DMSO/DMF Concentration | < 20% (v/v) | DBCO-NHS esters are often dissolved in organic solvents; keeping the final concentration low is important for protein stability. |
Experimental Protocols
Protocol 1: Standard DBCO Labeling of a Protein
This protocol describes a general method for labeling a protein with a DBCO-NHS ester.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Spin desalting column or other protein purification system
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein sample. Ensure the final organic solvent concentration is below 20%.
-
Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted DBCO-NHS ester and quenching agent using a spin desalting column or through dialysis against the desired storage buffer.
Protocol 2: Characterization of Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution and can be used to detect the presence of protein aggregates.
Materials:
-
DBCO-labeled protein sample
-
Unlabeled protein control sample
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation: Filter both the labeled and unlabeled protein samples through a low protein-binding 0.22 µm syringe filter to remove dust and large particulates.
-
Instrument Setup: Set the DLS instrument parameters (e.g., temperature, laser wavelength, scattering angle) according to the manufacturer's instructions.
-
Measurement:
-
Load the unlabeled protein control into a clean cuvette and perform the measurement to establish a baseline size distribution.
-
Thoroughly clean the cuvette or use a new one, and load the DBCO-labeled protein sample.
-
Perform the measurement on the labeled sample.
-
-
Data Analysis:
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Analyze the size distribution profiles for both samples. An increase in the average particle size or the appearance of a second population of larger particles in the labeled sample compared to the control is indicative of aggregation.
-
Compare the polydispersity index (PDI) of the samples. A higher PDI for the labeled sample suggests a more heterogeneous solution, which can be a sign of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for preventing protein aggregation during DBCO labeling.
This comprehensive guide should equip researchers with the necessary knowledge and tools to effectively troubleshoot and prevent protein aggregation during DBCO labeling, ensuring the quality and functionality of their bioconjugates.
References
Technical Support Center: Troubleshooting DBCO-NHS Ester Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) ester hydrolysis during their experiments. DBCO-NHS ester is a critical reagent for copper-free click chemistry, enabling the conjugation of biomolecules. However, the N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which can lead to failed or inefficient conjugation reactions. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-NHS ester hydrolysis and why is it a problem?
A: DBCO-NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, leading to the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because the hydrolyzed DBCO reagent can no longer react with primary amines on your target molecule (e.g., lysine residues on a protein), thus preventing the desired conjugation and leading to low yields or complete failure of the experiment.[1][2]
Q2: What are the main factors that cause DBCO-NHS ester hydrolysis?
A: The primary factors influencing the rate of DBCO-NHS ester hydrolysis are:
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Presence of Water: NHS esters are moisture-sensitive.[1][3][4] Exposure to water, even atmospheric moisture, can initiate hydrolysis.
-
pH of the Reaction Buffer: The rate of hydrolysis is highly pH-dependent. Hydrolysis increases significantly at higher pH levels (above 8.5).
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Storage and Handling: Improper storage of the solid reagent or stock solutions can lead to degradation.
Q3: How should I properly store and handle DBCO-NHS ester to prevent hydrolysis?
A: To maintain the reactivity of your DBCO-NHS ester, follow these storage and handling guidelines:
-
Solid Reagent: Store the solid DBCO-NHS ester at -20°C in a desiccated, dark environment. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). DMSO and DMF are hygroscopic, so use fresh, anhydrous solvent and protect it from moisture. Stock solutions in anhydrous DMSO can be stored for a limited time at -20°C (up to 2-3 months) or -80°C (up to 6 months), but fresh preparation is always recommended.
Troubleshooting Common Issues
Problem: Low or no conjugation of my biomolecule.
This is the most common symptom of DBCO-NHS ester hydrolysis. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Verify the Integrity of Your DBCO-NHS Ester
-
Question: Could my DBCO-NHS ester have degraded?
-
Answer: Yes, improper storage or handling can lead to hydrolysis before the experiment even begins.
-
Solution:
-
Always allow the reagent vial to warm to room temperature before opening to prevent condensation.
-
Prepare stock solutions fresh for each experiment using anhydrous DMSO or DMF.
-
If you suspect your reagent is old or has been improperly stored, it is best to use a fresh vial.
-
-
Step 2: Check Your Reaction Buffer
-
Question: Is my buffer system appropriate for the conjugation reaction?
-
Answer: The buffer composition and pH are critical for successful conjugation.
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester. Also, avoid buffers containing sodium azide, as the azide can react with the DBCO group.
-
Optimal pH: The optimal pH range for NHS ester reactions with primary amines is between 7.2 and 8.5. A pH below 7.2 can lead to protonation of the amine groups, rendering them less reactive. A pH above 8.5 significantly increases the rate of NHS ester hydrolysis.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4, HEPES, or borate buffers are commonly used.
-
Step 3: Optimize Reaction Conditions
-
Question: Are my reaction time and temperature optimized?
-
Answer: While higher temperatures can increase reaction rates, they also accelerate hydrolysis.
-
Temperature: Most protocols recommend incubating the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Concentration: The reaction is more efficient at higher concentrations of the protein or biomolecule (typically 1-10 mg/mL).
-
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The table below summarizes the half-life of NHS esters under various conditions. While specific data for DBCO-NHS ester is limited, the general principles for NHS esters apply.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.5 | 25 | ~1800 hours |
| 7.5 | 50 | ~40 hours |
| 8.5 | 25 | ~225 hours |
| 8.5 | 50 | ~30 hours |
Data compiled from multiple sources. The data for pH 7.5 and 8.5 are for a specific ester-modified polymer and are illustrative of the trend.
Experimental Protocols
Protocol: Activation of an Antibody with DBCO-NHS Ester
This protocol describes a general procedure for labeling an antibody with DBCO-NHS ester.
Materials:
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Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
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Desalting column for purification.
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 20%.
-
Incubation: Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column.
-
Storage: The DBCO-labeled antibody can be stored at -20°C for up to a month. Note that the DBCO group can lose reactivity over time.
Visualizations
Caption: Competing reactions of DBCO-NHS ester.
Caption: General workflow for antibody labeling.
Caption: Troubleshooting decision tree for hydrolysis.
References
removing unreacted DBCO-NHS ester from conjugation mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted DBCO-NHS ester following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted DBCO-NHS ester after conjugation?
A1: Residual, unreacted DBCO-NHS ester can lead to several complications in downstream applications. Unreacted DBCO moieties can compete with the DBCO-conjugated biomolecule in subsequent click chemistry reactions, reducing the efficiency of the desired conjugation. Furthermore, unreacted NHS esters can hydrolyze, which can lower the pH of the solution and potentially impact the stability of the conjugated protein.[1][2]
Q2: What are the primary methods for removing unreacted DBCO-NHS ester?
A2: The most common and effective methods for removing small molecules like unreacted DBCO-NHS ester from larger biomolecules are size-exclusion chromatography (SEC) (often in the form of spin desalting columns), dialysis, and ultrafiltration/tangential flow filtration (TFF).[2][3][4] The choice of method depends on factors such as sample volume, protein concentration, and the required purity and recovery.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of the optimal purification method depends on your specific experimental needs.
-
Spin Desalting Columns (SEC): Ideal for small sample volumes and rapid buffer exchange. They offer high recovery but may result in some dilution of the sample.
-
Dialysis: Suitable for larger sample volumes and does not require specialized equipment. However, it is a slower process and may lead to sample loss, especially with low-volume samples.
-
Ultrafiltration/Tangential Flow Filtration (TFF): Highly scalable and efficient for both concentrating the sample and removing small molecules. It is well-suited for larger volumes and manufacturing processes.
Q4: Should I quench the reaction before purification?
A4: Yes, it is highly recommended to quench the reaction to stop the labeling process and deactivate any remaining reactive NHS esters. This is typically done by adding a quenching buffer containing primary amines, such as Tris or glycine.
Q5: How can I determine if the unreacted DBCO-NHS ester has been successfully removed?
A5: The removal of unreacted DBCO-NHS ester can be indirectly confirmed by analyzing the purified conjugate. The degree of labeling (DOL), which is the number of DBCO molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and around 309 nm (for the DBCO). A stable DOL after repeated purification steps suggests the removal of free DBCO.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of conjugated protein after purification. | Protein precipitation: The concentration of the organic solvent (e.g., DMSO) used to dissolve the DBCO-NHS ester may be too high, causing the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture is kept low, typically below 20%. |
| Non-specific binding: The protein may be binding to the purification matrix (e.g., spin column resin, dialysis membrane). | Choose a purification matrix with low protein binding properties. For ultrafiltration, consider using regenerated cellulose membranes. | |
| Low degree of labeling (DOL) after purification. | Hydrolysis of DBCO-NHS ester: The DBCO-NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. | Prepare the DBCO-NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. |
| Inefficient conjugation reaction: The reaction conditions (e.g., pH, temperature, incubation time) may not be optimal. | Ensure the reaction buffer is free of primary amines and has a pH between 7 and 9. Incubate at room temperature for 30-60 minutes or on ice for 2 hours. | |
| Inconsistent results between experiments. | Variability in purification: Manual purification methods can introduce variability. | For critical applications, consider automated systems like FPLC for size-exclusion chromatography or a TFF system for more controlled purification. |
Comparison of Purification Methods
| Parameter | Spin Desalting Columns (SEC) | Dialysis | Ultrafiltration/TFF |
| Principle | Size-based separation | Diffusion across a semi-permeable membrane | Size-based separation using a membrane and pressure |
| Typical Sample Volume | < 2.5 mL | > 100 µL | Wide range, easily scalable |
| Processing Time | Fast (< 15 minutes) | Slow (4 hours to overnight) | Moderate to Fast |
| Protein Recovery | High (typically > 90%) | Variable, can be low for small volumes | High (typically > 95%) |
| Final Concentration | Diluted | Diluted | Concentrated |
| Ease of Use | Easy | Easy | Requires specialized equipment |
| Scalability | Limited | Limited | Highly scalable |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
-
After the desired incubation time for the conjugation reaction, add a quenching buffer to the reaction mixture. A common choice is 1M Tris-HCl, pH 8.0.
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate the mixture for 15-30 minutes at room temperature.
Protocol 2: Removal of Unreacted DBCO-NHS Ester using a Spin Desalting Column
-
Equilibrate the spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with a suitable buffer, such as PBS, pH 7.4.
-
Centrifuge the column to remove the equilibration buffer according to the manufacturer's instructions.
-
Carefully apply the quenched conjugation reaction mixture to the center of the column bed.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified conjugate. The unreacted DBCO-NHS ester will be retained in the column matrix.
Protocol 3: Removal of Unreacted DBCO-NHS Ester using Dialysis
-
Transfer the quenched conjugation reaction mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO), for example, 10 kDa.
-
Place the dialysis cassette in a beaker containing a large volume of the desired buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 1000 times the sample volume.
-
Stir the buffer gently at 4°C.
-
Change the buffer at least three times over a period of 24 hours to ensure complete removal of the unreacted DBCO-NHS ester.
Protocol 4: Removal of Unreacted DBCO-NHS Ester using Ultrafiltration
-
Select an ultrafiltration device with a suitable MWCO (e.g., 10 kDa or 30 kDa for antibodies).
-
Add the quenched conjugation reaction mixture to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample and pass the unreacted DBCO-NHS ester through the membrane.
-
To perform a buffer exchange (diafiltration), reconstitute the concentrated sample with the desired buffer and repeat the centrifugation step. Repeat this process 3-5 times for efficient removal of small molecules.
Workflow Diagrams
Caption: Decision workflow for removing unreacted DBCO-NHS ester.
Caption: Step-by-step spin column purification protocol.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving the Yield of Copper-Free Click Chemistry Reactions
Welcome to the Technical Support Center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction conditions to improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in copper-free click chemistry reactions?
A1: Low yields in SPAAC reactions can be attributed to several factors, including suboptimal reaction conditions (pH, buffer, temperature), poor quality or degradation of reagents (azide and cyclooctyne), steric hindrance between the reacting molecules, and potential side reactions of the strained alkyne.[1]
Q2: How do I choose the right cyclooctyne for my experiment?
A2: The choice of cyclooctyne significantly impacts reaction kinetics and stability.[2][3] Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) derivatives generally exhibit faster reaction rates.[4] However, very reactive cyclooctynes can also be less stable. The selection should be based on the specific requirements of your experiment, considering factors like the desired reaction speed and the chemical environment.
Q3: Can I use organic co-solvents in my SPAAC reaction?
A3: Yes, organic co-solvents like DMSO or DMF can be used, especially to improve the solubility of hydrophobic reactants. However, it is recommended to keep the concentration of the organic solvent low (ideally below 10%) to avoid denaturation of biomolecules like proteins. It's also noted that a higher mole fraction of water can sometimes increase the rate of 1,3-dipolar cycloaddition reactions.
Q4: What is the optimal pH for a SPAAC reaction?
A4: SPAAC reactions are generally robust and can proceed over a wide pH range, typically between 4 and 10. However, for bioconjugation, a pH range of 7 to 8.5 is often optimal to balance reaction efficiency and the stability of the biomolecules. Studies have shown that higher pH values can generally increase reaction rates, though this can be buffer-dependent.
Q5: Are there any known side reactions in copper-free click chemistry?
A5: Yes, the strained alkyne in SPAAC can undergo side reactions, particularly with nucleophiles. A common side reaction is the thiol-yne addition with free thiol groups from cysteine residues in proteins or buffer additives like DTT. This can lead to off-target labeling and reduced yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Inefficient Reaction Kinetics | - Optimize Buffer and pH: Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the reaction rate. - Increase Reaction Time and/or Temperature: While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate. Monitor the reaction over 24-48 hours. - Increase Reactant Concentration: If possible, increasing the concentration of one or both reactants can drive the reaction to completion. A slight molar excess (1.1-1.5 equivalents) of one reagent is often used. |
| Degradation of Reactants | - Use Fresh Reagents: Ensure your azide and cyclooctyne reagents are of high quality and have not degraded. Store them under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). - Prepare Fresh Solutions: Prepare solutions of your reactants immediately before use. | |
| Steric Hindrance | - Introduce a Linker: If you suspect steric hindrance is an issue, consider using reagents with longer linkers (e.g., PEG linkers) to increase the distance between the reacting moieties and the biomolecules. | |
| Inconsistent Yields Between Experiments | Variability in Reagent Concentration | - Accurate Quantification: Ensure accurate and consistent measurement of the concentrations of your stock solutions. - Consistent Stoichiometry: Use a consistent molar ratio of azide to cyclooctyne in all experiments. |
| Inconsistent Reaction Conditions | - Standardize Protocols: Ensure that buffer composition, pH, temperature, and reaction time are kept consistent between experiments. | |
| Presence of Off-Target Labeled Products | Side Reactions with Thiols | - Avoid Thiol-Containing Buffers: Do not use buffers containing reducing agents like DTT or TCEP during the SPAAC reaction. - Block Free Thiols: If your protein of interest has accessible cysteine residues that are not the target of conjugation, consider blocking them with a thiol-reactive reagent (e.g., N-ethylmaleimide) prior to the click reaction. |
Data Presentation
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| BCN | ~0.1 | Good balance of reactivity and stability. |
| DBCO | ~0.3 | High reactivity, widely used. |
| DIBO | 0.17 | A derivative of DBCO with good reactivity. |
| DIFO | 0.076 | Fluorinated cyclooctyne with moderate reactivity. |
| BARAC | >1.0 | One of the fastest reacting cyclooctynes. |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO-amine with azides at 37°C)
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine |
| PBS | 7 | 0.85 | 0.32 |
| HEPES | 7 | 1.22 | 0.55 |
| MES | 5 | 0.45 | 0.20 |
| Borate | 10 | 1.18 | 0.60 |
| DMEM | 7.4 | 0.97 | 0.59 |
| RPMI | 7.4 | 0.77 | 0.27 |
| Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates. |
Experimental Protocols
General Protocol for SPAAC Bioconjugation of a Protein
This protocol outlines the general steps for conjugating an azide-modified protein with a cyclooctyne-containing molecule (e.g., a fluorescent dye or a small molecule drug).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG4-Fluorophore) dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.
-
Add the cyclooctyne stock solution to the protein solution. A 1.5 to 5-fold molar excess of the cyclooctyne reagent is typically recommended to drive the reaction to completion. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 1 to 24 hours. The optimal time will depend on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted cyclooctyne reagent and byproducts. This can be achieved by:
-
Size-Exclusion Chromatography (SEC): Use a desalting column to separate the larger protein conjugate from the smaller unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecules.
-
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (e.g., ESI-MS), and UV-Vis spectroscopy (if a chromophore is conjugated).
-
Visualizations
References
impact of buffer components on DBCO-NHS ester 3 reactivity
Welcome to the technical support center for DBCO-NHS ester reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of bioconjugation and ensure successful, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no conjugation efficiency with DBCO-NHS ester? A1: The most common cause of failure is the inactivation of the N-hydroxysuccinimide (NHS) ester group before it can react with the target primary amine. This inactivation is primarily due to two factors:
-
Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions. This competing reaction with water is accelerated at higher pH values and renders the reagent inactive.[1][2][3][4]
-
Reaction with Non-Target Nucleophiles: The presence of primary amine-containing components in the reaction buffer (e.g., Tris, glycine) will compete with your target molecule, significantly reducing the yield of the desired conjugate.[1]
Q2: What is the optimal pH for a DBCO-NHS ester reaction? A2: The optimal pH is a critical balance between amine reactivity and NHS ester stability. The reaction requires a deprotonated primary amine (-NH₂) to act as a nucleophile, which is favored at a basic pH. However, the rate of NHS ester hydrolysis also increases sharply with pH. Therefore, the recommended pH range is typically pH 7.2 to 8.5 . A common starting point is pH 8.3-8.5. For sensitive proteins, a lower pH like 7.4 can work, but it will require a longer incubation time.
Q3: Which buffers should I use for the conjugation reaction? A3: Always use a non-amine-containing buffer. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Borate Buffer (50 mM), pH 7-9
-
Carbonate/Bicarbonate Buffer (100 mM), pH 8.0-9.0
-
HEPES Buffer (20 mM), pH 7-9
Q4: Are there any common buffer additives I must avoid? A4: Yes. Critically, you must avoid:
-
Primary Amines: Buffers like Tris and glycine will react with the NHS ester.
-
Sodium Azide (NaN₃): Azide is a common preservative but will react with the DBCO group in a "click" reaction, preventing subsequent conjugation to your azide-modified target.
Troubleshooting Guide
Use this section to diagnose and resolve common issues encountered during DBCO-NHS ester conjugation experiments.
Problem: Low or No Final Product Detected
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and sodium azide. Switch to a recommended buffer like PBS, Borate, or HEPES at the appropriate pH. |
| Suboptimal pH | Verify the pH of your reaction buffer is within the 7.2-8.5 range. Outside this range, the reaction is compromised by poor amine reactivity (low pH) or rapid hydrolysis (high pH). |
| DBCO-NHS Ester Hydrolysis | The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store in aqueous solutions. |
| Low Protein Concentration | The kinetics of the reaction are highly dependent on concentration. If possible, increase the concentration of your amine-containing molecule to 2-10 mg/mL to favor the desired reaction over hydrolysis. |
| Degraded Reagents | Use high-quality, anhydrous grade DMSO or DMF for stock solutions. Old DMF can degrade to form dimethylamine, which will react with the NHS ester. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting failed DBCO-NHS ester conjugation reactions.
Caption: A step-by-step workflow for diagnosing common DBCO-NHS ester reaction issues.
Quantitative Data on Buffer Effects
The stability of the DBCO-NHS ester is highly dependent on the pH of the aqueous buffer due to hydrolysis. Understanding this relationship is key to optimizing reaction times and efficiency.
Table 1: Half-life of NHS Ester vs. pH
This table illustrates the rapid decrease in NHS ester stability as the pH increases. The half-life is the time required for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 4 | ~ 1 hour | |
| 8.6 | 4 | ~ 10 minutes |
The Competing Reactions: Amidation vs. Hydrolysis
The success of your experiment depends on the rate of the desired amidation reaction being significantly faster than the rate of the competing hydrolysis reaction.
Caption: The two competing pathways for the DBCO-NHS ester in an aqueous reaction buffer.
Experimental Protocols
This section provides a detailed methodology for a standard protein labeling experiment.
Protocol: Labeling a Protein with DBCO-NHS Ester
1. Materials & Reagents
-
Protein of interest (2-10 mg/mL in an appropriate buffer)
-
DBCO-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS) OR 0.1 M Sodium Bicarbonate, pH 8.3. Ensure the buffer is amine-free.
-
Anhydrous Solvent: High-purity, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification equipment (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
2. Procedure
-
Prepare the Protein Solution:
-
Ensure your protein is in the chosen amine-free Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
Prepare the DBCO-NHS Ester Stock Solution:
-
Allow the vial of solid DBCO-NHS ester to warm to room temperature before opening.
-
Immediately before starting the reaction, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF. For example, dissolve 1 mg of DBCO-PEG4-NHS Ester (MW ≈ 540 g/mol ) in 185 µL of DMSO.
-
Note: Aqueous solutions of NHS esters are not stable and should be used immediately.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of DBCO-NHS ester stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein. For sensitive proteins, start with a lower molar excess.
-
Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of DMSO/DMF should ideally be below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (up to 4 hours) may be needed for reactions at lower pH (e.g., 7.4).
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction volume).
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.
-
-
Purify the Conjugate:
-
Remove excess, unreacted DBCO reagent and quenching buffer salts by running the reaction mixture through a desalting column appropriate for the molecular weight of your protein.
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling (DOL).
-
Store the purified DBCO-labeled protein according to its specific requirements, typically at 4°C or -20°C.
-
Impact of Buffer Components on Reaction Logic
Caption: Key buffer components and their positive or negative impact on DBCO-NHS ester reactivity.
References
common pitfalls in DBCO-NHS ester 3 conjugation and how to avoid them
Welcome to the Technical Support Center for DBCO-NHS Ester Conjugation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of DBCO-NHS ester conjugation?
DBCO-NHS ester conjugation is a two-step bioconjugation strategy.[1] First, the N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2] This step attaches the Dibenzocyclooctyne (DBCO) moiety to the biomolecule. Second, the DBCO group, a strained alkyne, reacts with an azide-modified molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3] This reaction is highly efficient and forms a stable triazole linkage under mild, physiological conditions.
Q2: What is the optimal pH for the DBCO-NHS ester reaction with primary amines?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. In this range, the targeted amine groups are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is minimized. A pH below 7 can lead to protonated, unreactive amines, whereas a pH above 8.5-9.0 significantly accelerates the hydrolysis of the NHS ester, reducing conjugation efficiency.
Q3: Which buffers are compatible with DBCO-NHS ester reactions, and which should be avoided?
It is crucial to use amine-free and azide-free buffers for the NHS ester reaction step.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Carbonate/Bicarbonate buffers are recommended.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they compete with the target molecule for reaction with the NHS ester. Buffers containing sodium azide should also be avoided as the azide can react with the DBCO group.
Q4: How should DBCO-NHS ester reagents be stored and handled?
DBCO-NHS esters are sensitive to moisture and should be stored at -20°C, desiccated, and protected from light. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF. While solid DBCO-NHS ester is stable for a year or more at -20°C, solutions in DMSO should be used within 2-3 months when stored at -20°C.
Q5: What is the primary competing reaction, and how can it be minimized?
The primary competing reaction is the hydrolysis of the NHS ester, where water attacks the ester, rendering it non-reactive towards amines. The rate of hydrolysis increases significantly with pH. To minimize hydrolysis:
-
Work within the optimal pH range (7.2-8.5).
-
Prepare NHS ester stock solutions in anhydrous DMSO or DMF just before use.
-
Use a higher concentration of the protein/molecule to be labeled, as the desired reaction is favored in more concentrated solutions.
Experimental Workflow and Methodologies
Diagram: General Workflow for DBCO-NHS Ester Conjugation
References
Validation & Comparative
Quantifying DBCO Labeling on Proteins: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of dibenzocyclooctyne (DBCO) labeling on proteins is critical for a wide range of applications, from drug development and proteomics to molecular imaging. This guide provides an objective comparison of mass spectrometry-based methods for quantifying DBCO labeling, alongside UV-Vis spectroscopy as a common alternative. We present supporting data, detailed experimental protocols, and visual workflows to empower researchers in selecting the optimal method for their specific needs.
Introduction to DBCO Labeling and Quantification
DBCO is a popular cyclooctyne reagent used in copper-free click chemistry for the bioorthogonal labeling of proteins. Its reaction with azide-functionalized molecules is highly specific and efficient, enabling the attachment of various payloads such as fluorophores, drugs, or biotin tags. Accurate quantification of the degree of labeling (DOL), the average number of DBCO molecules per protein, is essential for ensuring the quality, consistency, and efficacy of the resulting protein conjugate. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering detailed insights into the labeling reaction.
Comparison of Quantification Methods
This section compares the performance of different mass spectrometry-based approaches and UV-Vis spectroscopy for quantifying DBCO labeling on proteins.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Typical Precision (CV) | Sensitivity | Throughput |
| Top-Down Mass Spectrometry | Analysis of intact proteins to determine the mass shift caused by DBCO labeling. | Provides information on the entire protein, including different proteoforms and the distribution of DOL. | Technically challenging for large or complex proteins. Requires high-resolution mass spectrometers. Lower throughput compared to bottom-up methods. | High | < 5% | Moderate to High | Low to Moderate |
| Bottom-Up Mass Spectrometry | Analysis of peptides after enzymatic digestion of the DBCO-labeled protein. Quantification is based on the ratio of labeled to unlabeled peptides. | High-throughput and compatible with standard proteomics workflows. Can identify specific labeling sites. | Indirect measurement of DOL. Can be biased by digestion efficiency and peptide ionization. Loss of information on the overall DOL distribution on the intact protein. | Moderate to High | 5-15% | High | High |
| - Label-Free Quantification | Compares the signal intensity of labeled versus unlabeled peptides across different MS runs. | No need for expensive isotopic labels. Simple experimental setup. | Susceptible to run-to-run variation. Requires robust data normalization. | Moderate | 10-20% | Moderate | High |
| - Stable Isotope Labeling (e.g., SILAC) | Incorporates stable isotopes into one protein population, allowing for direct comparison with a labeled, unlabeled population in a single MS run. | High accuracy and precision due to internal standards. Minimizes experimental variability. | Can be expensive and is primarily applicable to cell culture systems. | High | < 10% | High | Moderate to High |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm) to calculate the DOL. | Simple, rapid, and non-destructive. Widely accessible instrumentation. | Less accurate for complex mixtures or proteins with low labeling. Requires accurate protein concentration and extinction coefficients. Can be affected by interfering substances that absorb at similar wavelengths. | Low to Moderate | 10-20% | Low | High |
Experimental Workflows and Protocols
General Experimental Workflow
The general workflow for quantifying DBCO labeling on proteins using mass spectrometry involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for quantifying DBCO labeling on proteins using mass spectrometry.
Protocol 1: Top-Down Mass Spectrometry for DOL Determination
This protocol is suitable for analyzing relatively small and pure proteins.
1. Sample Preparation:
-
DBCO Labeling: React your protein with the desired molar excess of a DBCO-containing labeling reagent (e.g., DBCO-NHS ester for primary amines) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.
-
Sample Formulation: Prepare the purified, labeled protein in a volatile buffer compatible with mass spectrometry, such as 1% formic acid in water/acetonitrile.
2. Mass Spectrometry Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method: Acquire data in intact protein mode. Optimize instrument parameters (e.g., spray voltage, capillary temperature) to obtain high-quality spectra of the intact protein.
-
Data Acquisition: Collect spectra over a mass range that includes the unlabeled and labeled protein species.
3. Data Analysis:
-
Deconvolution: Deconvolute the raw multiply charged spectra to obtain the zero-charge mass spectrum.
-
DOL Calculation: Identify the mass peaks corresponding to the unlabeled protein and the protein labeled with one, two, or more DBCO molecules. The mass difference between peaks will correspond to the mass of the DBCO label. Calculate the average DOL by taking the weighted average of the different labeled species based on their relative peak intensities.
Protocol 2: Bottom-Up Mass Spectrometry for Site-Specific Labeling and Quantification
This protocol is applicable to proteins of all sizes and provides peptide-level information.
1. Sample Preparation:
-
DBCO Labeling and Purification: Follow the same procedure as in Protocol 1.
-
Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration to below 2 M and digest the protein into peptides using a protease such as trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. Mass Spectrometry Analysis:
-
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS), such as a Q-TOF or Orbitrap instrument.
-
Method: Separate the peptides using a reversed-phase HPLC column with a gradient of acetonitrile in water with 0.1% formic acid. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
3. Data Analysis:
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify peptides. Specify the mass of the DBCO label as a variable modification on the target amino acid residues.
-
Quantification:
-
Label-Free: Compare the peak areas of the extracted ion chromatograms for the labeled and unlabeled versions of each identified peptide across different runs.
-
Stable Isotope Labeling: If using SILAC, the software will automatically calculate the ratio of the heavy to light labeled peptides.
-
-
DOL Calculation: Determine the labeling efficiency for each identified peptide by calculating the ratio of the intensity of the labeled peptide to the total intensity (labeled + unlabeled). The overall DOL can be estimated by averaging the labeling efficiencies of multiple peptides.
Protocol 3: UV-Vis Spectroscopy for DOL Determination
This is a quick and straightforward method for estimating the average DOL.
1. Sample Preparation:
-
DBCO Labeling and Purification: Follow the same procedure as in Protocol 1 to obtain a purified, labeled protein solution.
2. UV-Vis Measurement:
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Measurement: Measure the absorbance of the purified protein conjugate at 280 nm (A280) and ~309 nm (Amax of DBCO).
3. DOL Calculation:
-
Use the following formulas to calculate the degree of labeling:
-
Protein Concentration (M) = [A280 – (Amax_DBCO × CF)] / ε_protein
-
Where:
-
A280 = Absorbance at 280 nm
-
Amax_DBCO = Absorbance at the maximum wavelength for DBCO (~309 nm)
-
CF = Correction factor (A280 of the DBCO dye / Amax of the DBCO dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
-
DBCO Concentration (M) = Amax_DBCO / ε_DBCO
-
Where:
-
ε_DBCO = Molar extinction coefficient of the DBCO reagent at its Amax
-
-
-
Degree of Labeling (DOL) = [DBCO] / [Protein]
-
Data Analysis Software
A variety of software tools are available for analyzing mass spectrometry data to quantify DBCO labeling.
| Software | Key Features | Application |
| MaxQuant | A popular freeware for analyzing large-scale quantitative proteomics data. Supports label-free and stable isotope-based quantification. | Bottom-Up Analysis |
| Proteome Discoverer (Thermo Fisher Scientific) | Comprehensive platform for qualitative and quantitative proteomics. Integrates various search engines and quantification methods. | Bottom-Up & Top-Down Analysis |
| ProSightPC (Thermo Fisher Scientific) | Specialized software for top-down and middle-down proteomics analysis, enabling characterization of intact proteins and their modifications. | Top-Down Analysis |
| Skyline | Open-source software for targeted proteomics, including selected reaction monitoring (SRM), parallel reaction monitoring (PRM), and DIA data analysis. | Targeted Bottom-Up Analysis |
| Census | A quantitative software tool compatible with various labeling strategies and label-free analyses for both MS1 and MS/MS scans. | Bottom-Up Analysis |
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting the appropriate method for quantifying DBCO labeling based on experimental goals.
Caption: Decision tree for selecting a DBCO labeling quantification method.
Conclusion
The choice of method for quantifying DBCO labeling on proteins depends on a variety of factors, including the specific research
A Head-to-Head Comparison: DBCO-NHS Ester vs. Other Amine-Reactive Linkers for Bioconjugation
In the fields of targeted therapeutics, diagnostics, and proteomics, the ability to covalently link biomolecules with precision and stability is paramount. Amine-reactive linkers are a cornerstone of this effort, primarily targeting the primary amines found on lysine residues and the N-terminus of proteins.[1][2] This guide provides an objective comparison between Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a key player in copper-free click chemistry, and other conventional amine-reactive linkers.
An Overview of Amine-Reactive Linkers
Amine-reactive linkers are chemical tools designed to form stable covalent bonds with primary amine groups (-NH₂) on molecules like proteins, antibodies, and peptides.[3][4] The most common reagents in this class utilize N-hydroxysuccinimide (NHS) esters, which react with amines via nucleophilic acyl substitution to form a robust amide bond.[5] These linkers are fundamental in creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces for biosensors, and labeling biomolecules with tags for detection.
DBCO-NHS Ester stands out as a heterobifunctional linker. It possesses an NHS ester to react with amines and a DBCO group. The DBCO group is a strained alkyne that enables a highly specific, secondary reaction with azide-functionalized molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.
Other widely used amine-reactive linkers include:
-
Standard NHS Esters: Homobifunctional or heterobifunctional linkers that use the NHS ester chemistry for direct conjugation. They are effective but can be prone to hydrolysis.
-
Sulfo-NHS Esters: A water-soluble variant of NHS esters. The added sulfonate group enhances solubility in aqueous buffers, reducing the need for organic co-solvents and improving stability slightly over standard NHS esters.
-
EDC with NHS/Sulfo-NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive intermediate, which can then react with primary amines. The addition of NHS or Sulfo-NHS stabilizes this intermediate, significantly increasing the coupling efficiency.
Quantitative Data Comparison
The choice of linker significantly impacts conjugation efficiency, stability, and experimental workflow. The following tables summarize key quantitative and qualitative differences.
Table 1: Linker Properties and Reactivity
| Feature | DBCO-NHS Ester | Standard NHS Ester | Sulfo-NHS Ester | EDC + NHS/Sulfo-NHS |
| Reaction Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Carboxyls (-COOH) activated to react with Primary Amines (-NH₂) |
| Secondary Reaction | SPAAC Click Chemistry with Azides | None (or other functional group) | None (or other functional group) | None |
| Solubility | Requires organic solvent (DMSO/DMF) | Requires organic solvent (DMSO/DMF) | Water-soluble | Water-soluble |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 | Activation: 4.5-6.0; Amine Coupling: 7.2-8.0 |
| Linkage Formed | Amide, then Triazole (via SPAAC) | Amide | Amide | Amide (zero-length) |
| Specificity | High (Amine), Very High (SPAAC) | Moderate (competes with hydrolysis) | Moderate (competes with hydrolysis) | Moderate (activates all accessible carboxyls) |
Table 2: Performance and Stability
| Feature | DBCO-NHS Ester | Standard NHS Ester | Sulfo-NHS Ester | EDC + NHS/Sulfo-NHS |
| Hydrolytic Half-life | NHS ester is moisture-sensitive | ~4-5 hours at pH 7, ~10 min at pH 8.6 | Slightly more stable than NHS ester in aqueous solution | O-acylisourea intermediate is highly unstable; NHS ester intermediate is more stable |
| Control over Labeling | High (two-step, bioorthogonal reaction) | Moderate (random labeling of accessible lysines) | Moderate (random labeling of accessible lysines) | Moderate |
| Biocompatibility | High (copper-free click reaction is bioorthogonal) | High | High | High |
| Key Advantage | Enables highly specific, secondary "click" conjugation | Simplicity for direct labeling | Improved aqueous solubility | Zero-length crosslinking (no spacer) |
| Key Disadvantage | Two-step process; DBCO can be hydrophobic | Prone to hydrolysis; requires organic solvent | Prone to hydrolysis | Intermediate instability; potential for side reactions |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for labeling an antibody.
Protocol 1: Two-Step Antibody Labeling with DBCO-NHS Ester
This protocol involves first activating the antibody with DBCO-NHS ester, followed by the copper-free click reaction with an azide-modified molecule.
Part A: Antibody Activation with DBCO-NHS Ester
-
Preparation: Ensure the antibody (typically 1-10 mg/mL) is in an amine-free buffer, such as PBS (phosphate-buffered saline) at pH 7.2-7.4. If buffers like Tris are present, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally be below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional but Recommended): Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess DBCO-NHS ester and byproducts using a desalting column (e.g., Zeba Spin) or dialysis, exchanging into a suitable buffer for the next step.
Part B: Copper-Free Click Chemistry Conjugation
-
Reaction Setup: Mix the purified DBCO-activated antibody with the azide-functionalized molecule (e.g., a drug or dye). A 2- to 4-fold molar excess of the azide molecule is typically used.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.
-
Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove excess azide reagent.
-
Validation: Confirm conjugation using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.
Protocol 2: Direct Antibody Labeling with a Standard NHS Ester
This protocol describes a direct, one-step conjugation.
-
Preparation: Prepare the antibody solution (typically 2.5-10 mg/mL) in an amine-free buffer with a pH of 8.0-8.5, such as 0.1 M sodium bicarbonate buffer.
-
Reagent Preparation: Prepare a 10 mg/mL (~10-20 mM depending on MW) stock solution of the NHS ester in fresh, anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the antibody solution. The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Immediately after incubation, purify the conjugate from unreacted linker and byproducts using a gel filtration or desalting column.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) via spectrophotometry, if applicable. Store the conjugate appropriately, often at 4°C with a stabilizer like BSA and a preservative.
Visualizing the Workflows and Mechanisms
Diagrams created using Graphviz help clarify the chemical reactions and experimental processes.
Reaction Mechanisms
Experimental Workflow Comparison
Conclusion and Recommendations
Both DBCO-NHS ester and other amine-reactive linkers are powerful tools for bioconjugation, but their optimal use cases differ significantly.
Choose DBCO-NHS Ester when:
-
Specificity is critical: The bioorthogonal nature of the subsequent SPAAC reaction ensures that the second molecule attaches only to the DBCO handle, minimizing off-target reactions.
-
Working in complex environments: Copper-free click chemistry works efficiently in cell lysates or even in vivo, where other chemistries would fail.
-
A multi-step, modular approach is needed: A biomolecule can be "pre-activated" with DBCO and stored, ready for conjugation to various azide-containing molecules later.
Choose Standard NHS/Sulfo-NHS Esters or EDC/NHS when:
-
A simple, direct conjugation is sufficient: For applications like general protein labeling with a fluorescent dye where random attachment to lysines is acceptable.
-
Cost and time are major constraints: The one-step protocol is faster and the reagents are often more economical.
-
A zero-length crosslink is required: EDC/NHS chemistry is the ideal choice as it forms a direct amide bond without introducing a spacer arm.
Ultimately, the selection of a linker should be guided by the specific requirements of the experiment, balancing the need for specificity, efficiency, and operational simplicity. For advanced applications like the development of highly defined antibody-drug conjugates or precision protein engineering, the superior control offered by the DBCO-NHS ester system provides a distinct advantage.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Amine Reactive Linkers | BroadPharm [broadpharm.com]
- 4. Amine reactive Linkers | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: DBCO-NHS Ester vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. The stability, homogeneity, and ultimately the efficacy of the final product are profoundly influenced by the chemical linkage between the antibody and the payload. This guide provides an objective comparison of two widely used crosslinking strategies: the modern copper-free click chemistry enabled by Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester and the traditional maleimide-based approach using Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison delves into their mechanisms of action, experimental protocols, and performance characteristics, supported by experimental data to guide the selection of the optimal crosslinker for your research needs.
Executive Summary
| Feature | DBCO-NHS Ester | SMCC |
| Target Residue | Primary Amines (Lysines) | Primary Amines (Lysines) and Thiols (Cysteines) |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | NHS-ester reaction with amines, followed by maleimide reaction with thiols |
| Linkage Stability | Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage. | Thioether bond is generally stable but can be susceptible to retro-Michael addition (thiol exchange) in vivo, leading to payload loss.[1][2] |
| Stoichiometry Control | Generally offers better control, leading to more homogeneous conjugates with a defined Drug-to-Antibody Ratio (DAR).[1] | Can result in a heterogeneous mixture of products with varying DARs.[1] |
| Reaction Conditions | Two-step process, both steps can be performed at physiological pH (~7.4).[1] | Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide). |
| Bioorthogonality | High. DBCO and azide groups are abiotic and do not cross-react with biological functionalities. | Maleimides can potentially cross-react with other biological thiols. |
Mechanism of Action
DBCO-NHS Ester: Precision through Bioorthogonal Chemistry
DBCO-NHS ester facilitates a two-step conjugation process that leverages the power of bioorthogonal click chemistry.
-
Antibody Activation: The N-hydroxysuccinimidyl (NHS) ester of the DBCO linker reacts with primary amines (-NH2), predominantly on lysine residues of the antibody, to form a stable amide bond. This step introduces the dibenzocyclooctyne (DBCO) group onto the antibody.
-
Copper-Free Click Chemistry: The DBCO-modified antibody is then reacted with a molecule of interest (e.g., a drug, toxin, or imaging agent) that has been functionalized with an azide (-N3) group. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, resulting in a highly stable triazole linkage.
SMCC: The Established NHS-Maleimide Crosslinker
SMCC is a heterobifunctional crosslinker that bridges primary amines and sulfhydryl groups in a sequential two-step process.
-
Antibody Activation: Similar to the DBCO linker, the NHS ester of SMCC reacts with primary amines on the antibody to form a stable amide bond, thereby "activating" the antibody with maleimide groups.
-
Conjugation to Thiol-Containing Molecules: The maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl (-SH) group. The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.
Experimental Workflows
The following diagrams illustrate the conceptual workflows for antibody conjugation using DBCO-NHS ester and SMCC.
Performance Comparison: A Data-Driven Analysis
The choice between DBCO-NHS ester and SMCC often comes down to the desired characteristics of the final conjugate, particularly its stability and homogeneity.
Linkage Stability
The stability of the linker is paramount for in vivo applications to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy.
-
DBCO-NHS Ester: The triazole ring formed via the click chemistry reaction is exceptionally stable and resistant to both chemical and enzymatic degradation. This high stability ensures that the payload remains attached to the antibody until it reaches its target.
-
SMCC: The thioether bond formed by the maleimide-thiol reaction is generally considered stable. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream. This can lead to deconjugation and loss of the payload. Studies have shown that SMCC-based ADCs can exhibit a decrease in their drug-to-antibody ratio (DAR) over time in vivo. For instance, one study reported that an SMCC-containing ADC showed 38% degradation after 120 hours in mouse plasma.
| Linker Type | Linkage | In Vivo Stability | Key Consideration |
| DBCO | Triazole | High | Resistant to chemical and enzymatic degradation. |
| SMCC | Thioether | Moderate to High | Potential for payload loss via retro-Michael reaction. |
Stoichiometry and Homogeneity (Drug-to-Antibody Ratio)
A well-defined drug-to-antibody ratio (DAR) is crucial for a consistent therapeutic effect and predictable pharmacokinetics.
-
DBCO-NHS Ester: The high efficiency and specificity of copper-free click chemistry generally allow for better control over the conjugation stoichiometry. By controlling the number of DBCO groups introduced onto the antibody and the amount of azide-payload, it is possible to produce more homogeneous conjugates with a defined DAR.
-
SMCC: The reaction of SMCC with the numerous lysine residues on an antibody can lead to a heterogeneous mixture of products with varying DARs. This heterogeneity can result in inconsistent efficacy and pharmacokinetic profiles.
| Parameter | DBCO-NHS Ester | SMCC |
| Homogeneity | Generally produces more homogeneous conjugates. | Often results in a heterogeneous mixture of conjugates. |
| DAR Control | Better control over the final DAR. | Less precise control over the final DAR. |
Experimental Protocols
Below are generalized protocols for antibody conjugation using DBCO-NHS ester and SMCC.
DBCO-NHS Ester Conjugation Protocol
Part 1: Activation of Antibody with DBCO-NHS Ester
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Antibody Labeling Reaction: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer.
Part 2: Copper-Free Click Chemistry Conjugation
-
Prepare the Azide-Payload: Dissolve the azide-functionalized molecule in a compatible buffer.
-
Conjugation Reaction: Add a 2-4 fold molar excess of the azide-payload to the DBCO-activated antibody.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted payload.
SMCC Conjugation Protocol
Part 1: Activation of Antibody with SMCC
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Prepare the SMCC Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Antibody Labeling Reaction: Add a 10-50 fold molar excess of the 10 mM SMCC solution to the antibody solution. The optimal molar excess depends on the antibody concentration.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Remove the excess, unreacted SMCC using a desalting column, spin filtration, or dialysis against a buffer at pH 6.5-7.5.
Part 2: Thiol-Maleimide Reaction
-
Prepare the Thiol-Payload: Ensure the payload has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody. The molar ratio will depend on the desired DAR.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a thiol-containing molecule like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification: Purify the final antibody conjugate using an appropriate chromatography method to remove unreacted payload and quenching reagents.
Conclusion: Selecting the Right Tool for the Job
Both DBCO-NHS ester and SMCC are valuable tools for antibody conjugation, each with distinct advantages and disadvantages.
SMCC represents a well-established and widely used method. It is a reliable choice for many applications, particularly when the potential for in vivo instability is not a major concern or when working with payloads that are readily available with a thiol handle.
DBCO-NHS ester , leveraging the power of copper-free click chemistry, offers significant advantages in terms of linkage stability and stoichiometric control. For applications where conjugate stability is paramount, such as the development of ADCs for therapeutic use, the robust triazole linkage formed by DBCO provides a clear advantage over the potentially labile thioether bond of SMCC conjugates. The ability to produce more homogeneous conjugates also contributes to a more consistent and predictable final product. For researchers and drug developers seeking to create highly stable and well-defined antibody conjugates, the DBCO-NHS ester approach presents a compelling and often superior alternative to traditional maleimide-based methods.
References
A Researcher's Guide to the Characterization of DBCO-Conjugated Biomolecules
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the precise characterization of modified biomolecules is paramount. Dibenzocyclooctyne (DBCO) has emerged as a key tool in copper-free click chemistry, enabling the efficient and specific labeling of proteins, antibodies, and nucleic acids. This guide provides an objective comparison of DBCO-based conjugation with other common bioconjugation techniques, supported by experimental data and detailed protocols for characterization.
The use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," with DBCO has gained significant traction due to its bioorthogonality and biocompatibility, as it circumvents the need for cytotoxic copper catalysts.[1] This makes it particularly suitable for applications in living cells and in vivo studies.[1] The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[2]
Comparative Analysis of Bioconjugation Chemistries
The choice of conjugation chemistry significantly impacts the properties of the resulting biomolecule. Below is a comparison of DBCO-based SPAAC with two other widely used methods: maleimide-thiol chemistry and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Feature | DBCO (SPAAC) | Maleimide-Thiol Chemistry | Copper-Catalyzed (CuAAC) |
| Reaction Mechanism | Strain-promoted [3+2] cycloaddition between a cyclooctyne (DBCO) and an azide. | Michael addition between a maleimide and a thiol (e.g., from a cysteine residue).[2] | Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide. |
| Biocompatibility | High; no cytotoxic catalyst required, making it ideal for live-cell and in vivo applications. | Moderate; potential for off-target reactions with other nucleophiles. | Low to moderate; requires a copper catalyst which can be toxic to cells. |
| Stability of Linkage | Highly stable triazole ring. | The thioether bond can be susceptible to retro-Michael addition, leading to potential dissociation. | Stable triazole ring. |
| Stoichiometry Control | Generally well-controlled, leading to defined conjugates. | Can result in multiple labels per protein, leading to a heterogeneous product mixture. | Well-controlled. |
| Reaction Kinetics | Fast at room temperature. | Generally fast at neutral to slightly alkaline pH. | Can be very fast, but requires a catalyst. |
| Potential Issues | The hydrophobicity of the DBCO group can sometimes lead to protein aggregation. | Potential for off-target reactions and reversibility of the linkage. | Cellular toxicity and potential for side reactions due to the copper catalyst. |
Characterization of DBCO-Conjugated Biomolecules
A multi-faceted approach is essential for the thorough characterization of DBCO-conjugated biomolecules to ensure the desired modification has been achieved without compromising the biomolecule's integrity and function.
Key Analytical Techniques
| Analytical Technique | Purpose | Key Information Obtained |
| UV-Vis Spectroscopy | To determine the degree of labeling (DOL). | The number of DBCO molecules conjugated per biomolecule by measuring absorbance at ~309 nm (for DBCO) and ~280 nm (for protein). |
| Mass Spectrometry (MS) | To confirm covalent modification and determine the precise mass of the conjugate. | Provides the molecular weight of the intact conjugate and can identify the distribution of drug-to-antibody ratios (DARs). Techniques like ESI-MS and MALDI-TOF are commonly used. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity, heterogeneity, and stability of the conjugate. | Techniques like Hydrophobic Interaction Chromatography (HIC) can separate species with different drug loads. Reversed-phase HPLC (RP-HPLC) can also be used for purity analysis. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the conjugation and confirm an increase in molecular weight. | A shift in the band corresponding to the conjugated biomolecule compared to the unconjugated one. |
| Functional Assays | To evaluate the biological activity of the conjugated biomolecule. | Techniques like ELISA, radioligand binding assays, and cell-based functional assays confirm that the conjugation has not impaired the biomolecule's function. |
Experimental Protocols
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol allows for the quantification of DBCO molecules attached to a protein.
Materials:
-
DBCO-conjugated protein sample
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Dilute the purified DBCO-conjugated protein in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein, correcting for the absorbance of DBCO at 280 nm.
-
Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor for DBCO's contribution to A280 is approximately 0.90 for some antibodies.
-
-
-
Calculate the degree of labeling (DOL) using the following formula:
-
DOL = (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))
-
Where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 cm⁻¹M⁻¹).
-
-
Analysis of Conjugate Heterogeneity by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate antibody-drug conjugates (ADCs) based on the number of conjugated hydrophobic drugs or linkers.
Materials:
-
HIC HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
-
DBCO-conjugated antibody sample
-
Unconjugated antibody control
Procedure:
-
Equilibrate the HIC column with a high concentration of Mobile Phase A.
-
Inject the unconjugated antibody as a control to determine its retention time.
-
Inject the DBCO-conjugated antibody sample.
-
Elute the bound proteins using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by species with increasing numbers of DBCO groups (and thus increased hydrophobicity). Each peak represents a subpopulation of antibodies with a specific drug-to-antibody ratio (DAR).
Visualizing Key Processes
To further aid in the understanding of DBCO conjugation and characterization, the following diagrams illustrate the core concepts.
Caption: Mechanism of DBCO-based bioconjugation via SPAAC.
Caption: Experimental workflow for DBCO conjugation and characterization.
Caption: Logical comparison of bioconjugation methods.
References
A Comparative Guide to the Stability of Amide Bonds Formed by DBCO-NHS Esters
For researchers and professionals in drug development and chemical biology, the stability of the linkages used in bioconjugation is paramount. Dibenzocyclooctyne (DBCO) N-hydroxysuccinimidyl (NHS) esters are widely used reagents for attaching the DBCO moiety to proteins and other amine-containing biomolecules, paving the way for copper-free click chemistry. This guide provides an objective assessment of the stability of the amide bond formed by this popular reagent, compares it to a primary alternative, and presents supporting experimental data and protocols.
The Inherent Stability of the Amide Bond
The reaction between a DBCO-NHS ester and a primary amine (e.g., the ε-amine of a lysine residue) results in the formation of a standard amide bond. Chemically, amide bonds are exceptionally stable, particularly under physiological conditions (pH ~7.4).[1] This stability is due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond.[2] Consequently, the hydrolysis of a simple amide bond in a neutral aqueous environment is extremely slow, with a half-life that can span years.[1][3]
Therefore, when assessing the "stability" of a DBCO-biomolecule conjugate, the focus shifts from the inherent stability of the amide bond itself to the stability of the functional groups involved, namely the DBCO moiety post-conjugation and the NHS ester reagent pre-conjugation.
Stability of the DBCO-Functionalized Molecule
While the amide linkage is robust, the DBCO group itself can be susceptible to degradation under certain conditions, which is a critical consideration for the long-term functionality of the conjugate.
-
Storage and Reactivity Loss: A DBCO-modified antibody can lose 3-5% of its reactivity towards an azide over four weeks when stored at 4°C or -20°C.[4] For longer-term storage, it is crucial to avoid buffers containing thiols or azides.
-
Intracellular Degradation: The stability of the DBCO group can be compromised in cellular environments. One study using flow cytometry to investigate bioorthogonal stability in immune phagocytes found that DBCO groups showed moderate stability, with 36% of the groups degrading after 24 hours inside the cells.
-
Chemical Sensitivity: The DBCO group can undergo rearrangement and inactivation under strongly acidic conditions. Furthermore, the DBCO functional group on a stored, functionalized antibody can lose reactivity over time due to oxidation and the addition of water to the triple bond.
Comparison with an Alternative: EDC/NHS Chemistry
The most common alternative for forming an amide bond between a carboxyl group and an amine is the use of carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
The key distinction between these methods lies not in the stability of the final amide bond—which is identical—but in the reaction mechanism, reagent stability, and experimental workflow. DBCO-NHS ester is a pre-activated reagent that directly acylates primary amines. In contrast, EDC is a coupling agent that activates a carboxyl group on one molecule to form a highly reactive O-acylisourea intermediate, which can then react with an amine on a second molecule.
dot
Caption: Reaction pathways for amide bond formation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability of the DBCO-NHS ester reagent and the resulting DBCO-functionalized bioconjugate.
Table 1: Stability of DBCO-NHS Ester Reagent
| Form | Storage Condition | Shelf Life | Reference(s) |
| Solid | -20°C, desiccated | ≥ 1 year | |
| In Anhydrous DMSO | -20°C | 2-3 months | |
| In Aqueous Buffer | Room Temperature | Prone to rapid hydrolysis; use immediately |
Table 2: Stability of DBCO-Functionalized Conjugates
| Conjugate System | Condition | Observation | Reference(s) |
| DBCO-modified IgG | 4 weeks at 4°C or -20°C in PBS | ~3-5% loss of reactivity towards azide | |
| DBCO-modified Spheres | 24 hours in immune phagocytes (RAW264.7) | 36% ± 0.8% degradation of the DBCO group |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester
This protocol outlines the steps for conjugating a DBCO-NHS ester to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or similar purification system
dot
Caption: Workflow for protein conjugation with DBCO-NHS ester.
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. Ensure the protein is in an amine-free buffer such as PBS at a pH between 7.0 and 8.5. Avoid buffers containing Tris or glycine.
-
Reaction: Add a 20 to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for an additional 15 minutes to ensure all unreacted NHS ester is hydrolyzed.
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts by using a spin desalting column, dialysis, or size-exclusion chromatography.
-
Storage: The purified DBCO-labeled protein can be stored at -20°C. Note that the DBCO group may slowly lose reactivity over time.
Protocol 2: General Method for Assessing Conjugate Stability
This protocol provides a framework for testing the stability of the resulting bioconjugate under various stress conditions.
Materials:
-
Purified bioconjugate
-
Buffers for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, various pH PBS buffers)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS, plate reader)
Procedure:
-
Sample Preparation: Prepare aliquots of the purified conjugate at a known concentration in different buffer conditions. Include a control sample in a neutral storage buffer (e.g., PBS, pH 7.4).
-
Stress Conditions:
-
pH Stability: Incubate samples in buffers of varying pH (e.g., pH 4, 7.4, 9) at a constant temperature (e.g., 4°C or 37°C).
-
Thermal Stability: Incubate samples in a neutral buffer at elevated temperatures (e.g., 37°C, 50°C, 70°C).
-
Plasma Stability: Incubate the conjugate in human or mouse plasma at 37°C to assess stability in a biological matrix.
-
-
Time Points: Collect samples at various time points (e.g., 0, 1, 6, 24, 72 hours and weekly thereafter). Immediately freeze or analyze the samples to prevent further degradation.
-
Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. This can be done by separating the intact conjugate from degraded fragments using HPLC or LC-MS. Alternatively, if the conjugate has a reporter tag, its signal can be measured.
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time for each condition to determine the degradation kinetics and half-life of the conjugate under different stresses.
References
A Head-to-Head Comparison of Copper-Free Bioconjugation Reagents: Alternatives to DBCO-NHS Ester
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate chemical tool is paramount for the success of their experiments. While Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester has been a cornerstone of copper-free click chemistry, a new generation of reagents offers distinct advantages in terms of reaction kinetics, stability, and hydrophilicity. This guide provides an objective comparison of prominent alternatives to DBCO-NHS ester, supported by experimental data, to empower informed decisions in the design of bioconjugates for therapeutic and diagnostic applications.
The two primary alternatives to the DBCO-based Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) are other strained cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO). Each of these chemistries offers a unique set of properties that may be advantageous for specific applications.
Performance Deep Dive: A Quantitative Comparison
The efficacy of a bioconjugation reaction is determined by several key parameters, including the second-order rate constant (k₂), which is a direct measure of the reaction speed, the stability of the reagents, and the efficiency of the conjugation to biomolecules.
| Feature | DBCO (SPAAC) | BCN (SPAAC) | TCO (IEDDA with Tetrazine) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1 - 2[1] | ~0.3 - 2.3[2] | Up to 10⁶[3] |
| Reaction Partner | Azide | Azide | Tetrazine |
| Relative Reactivity | High | Moderate | Exceptionally High |
| Stability of NHS Ester | Moderate, sensitive to hydrolysis[4] | Generally more stable than DBCO in the presence of thiols | Moderate, sensitive to hydrolysis |
| Lipophilicity | High | Lower than DBCO | PEGylated forms are hydrophilic |
| Size | Bulky, aromatic | Smaller, non-aromatic | Varies with derivative |
The Chemical Reactions at a Glance
To visualize the fundamental differences in the reaction mechanisms, the following diagrams illustrate the bioconjugation workflows for DBCO, BCN, and TCO.
Experimental Protocols
The following are generalized protocols for the conjugation of a protein (e.g., an antibody) with DBCO-NHS, BCN-NHS, or TCO-NHS esters. These protocols should be optimized for each specific application.
Protein Preparation
-
Objective: To prepare the protein in a suitable buffer for conjugation.
-
Materials:
-
Protein of interest (e.g., antibody at 1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Reaction Buffer (0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)
-
Desalting column or centrifugal filtration unit
-
-
Procedure:
-
If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), exchange the buffer to an amine-free buffer like PBS using a desalting column or centrifugal filtration.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
NHS Ester Solution Preparation
-
Objective: To prepare a fresh stock solution of the NHS ester.
-
Materials:
-
DBCO-NHS ester, BCN-NHS ester, or TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
-
Procedure:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL or 10 mM.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use anhydrous solvent and prepare the solution fresh.
-
Conjugation Reaction
-
Objective: To react the NHS ester with the primary amines on the protein.
-
Materials:
-
Prepared protein solution
-
Prepared NHS ester solution
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
-
Procedure:
-
Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.
-
(Optional) To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate
-
Objective: To remove unreacted NHS ester and byproducts.
-
Materials:
-
Reaction mixture
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Appropriate buffer for the purified conjugate (e.g., PBS)
-
-
Procedure:
-
Purify the conjugate using a desalting column or dialysis to remove excess, unreacted NHS ester and the NHS byproduct.
-
Characterization and Storage
-
Objective: To determine the degree of labeling and store the conjugate properly.
-
Procedure:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule. This can often be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific absorbance maximum.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol and a bacteriostatic agent like sodium azide may be beneficial for long-term stability.
-
Choosing the Right Alternative
The selection of the optimal copper-free bioconjugation reagent is a nuanced decision that depends on the specific experimental requirements.
-
Choose TCO-Tetrazine (IEDDA) when:
-
Speed is paramount: For applications requiring rapid conjugation, such as in vivo imaging with short-lived probes, the unparalleled kinetics of the IEDDA reaction are a significant advantage.
-
Working with low concentrations: The fast reaction rate allows for efficient conjugation even at low reactant concentrations.
-
-
Choose BCN-Azide (SPAAC) when:
-
Stability in thiol-rich environments is critical: BCN demonstrates greater stability in the presence of reducing agents like glutathione (GSH) compared to DBCO.
-
A smaller, less hydrophobic linker is preferred: The compact and non-aromatic structure of BCN can be advantageous in maintaining the native conformation and solubility of the biomolecule.
-
-
Continue to use DBCO-Azide (SPAAC) when:
-
High reactivity with a variety of azides is needed: DBCO generally exhibits faster reaction kinetics with azides compared to BCN.
-
A well-established and widely documented method is preferred.
-
By carefully considering the kinetic, stability, and structural properties of each of these alternatives in the context of the biological system and experimental goals, researchers can select the most appropriate tool to advance their scientific endeavors.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Comparative Guide to Validating DBCO-Azide Ligation Efficiency by Gel Electrophoresis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide is a cornerstone of modern bioconjugation. Its bioorthogonality and efficiency make it a favored method for creating everything from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. However, the success of any conjugation strategy hinges on the ability to accurately validate and quantify its efficiency. This guide provides a comprehensive comparison of gel electrophoresis and other common analytical techniques for assessing the efficiency of DBCO-azide ligation, complete with experimental protocols and supporting data to inform your selection of the most suitable method for your research.
Comparing Ligation Chemistries: SPAAC vs. iEDDA
While DBCO-azide "click chemistry" is widely used, it is not the only bioorthogonal ligation method available. Inverse-electron-demand Diels-Alder (iEDDA) reactions, often employing a tetrazine (Tz) and a trans-cyclooctene (TCO), represent a significant alternative. The choice of ligation chemistry can profoundly impact reaction kinetics and overall efficiency.
| Feature | SPAAC (DBCO-Azide) | iEDDA (TCO-Tetrazine) |
| Second-Order Rate Constant | ~0.1 M⁻¹s⁻¹[1] | 1 - 10⁶ M⁻¹s⁻¹[2][3] |
| Reaction Speed | Slower | Significantly Faster[4][5] |
| Stability of Reactants | DBCO can be sensitive to certain reducing agents like TCEP. | TCO is photosensitive and can isomerize to a less reactive form. |
| Common Applications | General bioconjugation, fluorescent labeling. | Pre-targeting applications, in vivo imaging where speed is critical. |
Quantitative Validation of Ligation Efficiency: A Method-by-Method Comparison
A variety of analytical techniques can be employed to quantify the efficiency of a bioconjugation reaction. The selection of a particular method will depend on the specific biomolecules involved, the required level of precision, and the available instrumentation.
| Method | Principle | Pros | Cons |
| SDS-PAGE with Densitometry | Separation of proteins by molecular weight, with the conjugated product exhibiting a higher molecular weight. The relative intensity of the protein bands is quantified. | Simple, cost-effective, and widely accessible. Can be more sensitive than HPLC for certain applications. | Semi-quantitative, with precision influenced by staining and imaging methods. PEGylated proteins can lead to smeared bands. |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their physicochemical properties (e.g., hydrophobicity in RP-HPLC or size in SE-HPLC). | Highly quantitative and reproducible. Can separate different conjugated species. | Requires more specialized equipment and expertise. Method development can be time-consuming. |
| UV-Vis Spectroscopy | Measures the change in absorbance at a specific wavelength (around 310 nm for DBCO) as the reaction proceeds. | Allows for real-time monitoring of the reaction kinetics. | Indirect measurement of conjugation. Can be affected by interfering substances that absorb at the same wavelength. |
| Mass Spectrometry (MS) | Precisely measures the mass of the biomolecules, allowing for direct confirmation of conjugation and determination of the number of conjugated molecules. | Provides the most detailed and accurate information, including the exact mass of the conjugate. | High instrument cost and requires specialized expertise for data analysis. |
Experimental Protocols
DBCO-Azide Ligation of a Protein
This protocol provides a general workflow for the conjugation of a DBCO-functionalized protein with an azide-containing molecule.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule.
-
Anhydrous DMSO or DMF for dissolving reagents.
-
Quenching solution (e.g., 100 mM Tris or glycine in water).
-
Spin desalting column.
Procedure:
-
Prepare a stock solution of the azide-containing molecule in DMSO or DMF.
-
Add the desired molar excess of the azide solution to the DBCO-functionalized protein solution. Ensure the final concentration of the organic solvent is compatible with your protein's stability (typically <10%).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching solution and incubating for 15-30 minutes.
-
Remove excess, unreacted azide-containing molecules using a spin desalting column.
Validation by SDS-PAGE and Densitometry
Materials:
-
Polyacrylamide gels.
-
SDS-PAGE running buffer.
-
Protein loading buffer.
-
Coomassie Brilliant Blue or other protein stain.
-
Gel imaging system.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Prepare samples of the unconjugated protein (control) and the conjugated reaction mixture in protein loading buffer.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
Using image analysis software, quantify the intensity of the bands corresponding to the unconjugated and conjugated protein.
-
Calculate the ligation efficiency using the following formula: Ligation Efficiency (%) = (Intensity of Conjugated Protein Band / (Intensity of Conjugated Protein Band + Intensity of Unconjugated Protein Band)) x 100
Validation by HPLC
Reverse-Phase HPLC (RP-HPLC):
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Inject the reaction mixture onto the column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the proteins.
-
Monitor the elution profile at 280 nm. The conjugated protein will typically have a different retention time than the unconjugated protein.
-
Calculate the ligation efficiency by comparing the peak areas of the conjugated and unconjugated protein.
Size-Exclusion HPLC (SE-HPLC):
-
Equilibrate the SE-HPLC column with an appropriate mobile phase.
-
Inject the reaction mixture onto the column.
-
The conjugated protein, being larger, will elute earlier than the unconjugated protein.
-
Monitor the elution profile at 280 nm.
-
Calculate the ligation efficiency based on the relative peak areas.
Validation by UV-Vis Spectroscopy
-
Measure the initial absorbance of the DBCO-functionalized protein solution at ~310 nm.
-
After adding the azide-containing molecule, monitor the decrease in absorbance at ~310 nm over time.
-
The reaction is considered complete when the absorbance at ~310 nm stabilizes.
-
The extent of the reaction can be correlated with the decrease in absorbance.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for DBCO-azide ligation and subsequent validation.
Caption: Comparison of validation methods based on key performance attributes.
Caption: The core reaction of DBCO-azide "click" chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cyclooctyne is a critical determinant for the success of bioconjugation experiments utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of four widely used cyclooctynes: Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), Dibenzocyclooctynol (DIBO), and Difluorinated Cyclooctyne (DIFO). By examining their reaction kinetics, stability, and hydrophilicity, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications, from live-cell imaging to the development of antibody-drug conjugates.
Comparative Performance of Common Cyclooctynes
The efficacy of a cyclooctyne in SPAAC is primarily judged by its reaction rate, stability in biological environments, and solubility in aqueous media. The following tables summarize the key quantitative data for DBCO, BCN, DIBO, and DIFO to facilitate a direct comparison.
Table 1: Reaction Kinetics of Cyclooctynes with Benzyl Azide
The second-order rate constant (k₂) is a direct measure of the reaction speed between a cyclooctyne and an azide. The data presented below is for the reaction with benzyl azide, a common model azide, at room temperature.
| Cyclooctyne | Full Name | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (ADIBO) | Dibenzocyclooctyne (Azadibenzocyclooctyne) | ~0.31 | Possesses fast kinetics and good stability in aqueous buffers. |
| BCN | Bicyclo[6.1.0]nonyne | 0.14 - 0.29 | Offers a good balance of reactivity and hydrophilicity, though it can exhibit some cross-reactivity with thiols. |
| DIBO | 4-Dibenzocyclooctynol | 0.17 | Reacts exceptionally fast. The hydroxyl group provides a handle for further functionalization. |
| DIFO | Difluorinated Cyclooctyne | 0.076 | Increased reactivity compared to non-fluorinated cyclooctynes due to the electron-withdrawing fluorine atoms. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Stability and Hydrophilicity of Common Cyclooctynes
The stability of cyclooctynes in aqueous buffers and their potential for non-specific reactions, particularly with thiols, are critical considerations for biological applications. Hydrophilicity influences solubility and bioavailability.
| Cyclooctyne | Stability in Aqueous Buffer (Qualitative) | Reactivity with Thiols | Hydrophilicity (Qualitative) |
| DBCO (ADIBO) | Good | Can react with thiols, but generally considered more stable than BCN in this regard. | Low to Moderate |
| BCN | Moderate | Susceptible to degradation by thiols. | Moderate |
| DIBO | Good | Reported to have low reactivity towards thiols. | Low to Moderate |
| DIFO | Moderate | Data not readily available, but fluorination can sometimes increase susceptibility to nucleophiles. | Moderate |
Signaling Pathways and Experimental Workflows
To visualize the fundamental process of SPAAC and a typical experimental workflow for comparing different cyclooctynes, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of cyclooctyne performance.
Protocol 1: Determination of SPAAC Reaction Kinetics using ¹H NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction by monitoring the change in concentration of reactants over time.
Materials:
-
Cyclooctyne of interest (e.g., DBCO, BCN, DIBO, or DIFO)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare accurate stock solutions of the cyclooctyne, benzyl azide, and the internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 10 mM of each reactant). The use of an internal standard allows for accurate quantification.
-
Reaction Initiation: Quickly mix the contents of the NMR tube and place it in the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25 °C).
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate.
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the reciprocal of the cyclooctyne concentration (1/[Cyclooctyne]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k₂).
-
Protocol 2: Determination of SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol is suitable for cyclooctynes that possess a distinct chromophore that changes upon reaction, such as DBCO.
Materials:
-
Cyclooctyne with a UV-active chromophore (e.g., DBCO)
-
Azide of interest
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the cyclooctyne and the azide in the reaction buffer.
-
Spectra Acquisition: Acquire the UV-Vis spectra of the starting cyclooctyne and the final triazole product to identify a wavelength with a significant change in absorbance upon reaction.
-
Reaction Initiation: In a cuvette, mix the cyclooctyne and a molar excess of the azide solution (to ensure pseudo-first-order kinetics).
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at the predetermined wavelength over time.
-
Data Analysis:
-
Fit the absorbance versus time data to a pseudo-first-order exponential decay equation to obtain the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the azide in excess: k₂ = k' / [Azide].
-
Conclusion
The choice of a cyclooctyne for SPAAC is a multifaceted decision that requires careful consideration of the specific experimental context. DBCO offers the fastest kinetics among the commonly used cyclooctynes, making it ideal for rapid labeling applications. BCN provides a good balance of reactivity and hydrophilicity but requires caution due to its potential reactivity with thiols. DIBO exhibits both high reactivity and good stability, with the added benefit of a functional handle for further modifications. DIFO's enhanced reactivity due to fluorination presents another viable option. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can systematically evaluate and select the most suitable cyclooctyne to advance their research in chemical biology and drug development.
Navigating the Maze of Protein Labeling: A Comparative Guide to DBCO's Impact on Protein Function
For researchers, scientists, and drug development professionals, the ability to specifically label proteins is a cornerstone of modern molecular and cellular biology. The choice of labeling chemistry is critical, as the conjugation of any molecule to a protein carries the potential to alter its structure and, consequently, its function. Among the array of bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC), often utilizing dibenzocyclooctyne (DBCO) reagents, has gained prominence for its high specificity and biocompatibility. This guide provides an objective comparison of DBCO labeling with other common protein modification techniques, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.
The Landscape of Protein Labeling: A Comparative Overview
The ideal protein labeling method should be highly specific, proceed under physiological conditions, and, most importantly, have a minimal impact on the protein's function. Here, we compare DBCO-based SPAAC with two other widely used chemistries: maleimide-thiol reaction and N-hydroxysuccinimide (NHS) ester-amine coupling.
| Feature | DBCO (SPAAC) | Maleimide-Thiol | NHS Ester-Amine |
| Target Residue | Azide (introduced via genetic code expansion or enzymatic/chemical modification) | Cysteine (thiol group) | Lysine (ε-amino group), N-terminus (α-amino group) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Michael Addition | Acylation |
| Specificity | High: Azide and DBCO are bioorthogonal and do not react with native functional groups. | High for thiols, but potential for off-target reactions with other nucleophiles. | Moderate: Reacts with all accessible primary amines, leading to heterogeneous labeling. |
| Reaction Conditions | Physiological (pH 7.4, 37°C), Copper-free. | Near-neutral pH (6.5-7.5). | Slightly alkaline pH (7-9). |
| Stability of Linkage | Very high: Forms a stable triazole ring. | Moderate: Thioether bond can be susceptible to hydrolysis and exchange reactions. | High: Forms a stable amide bond. |
| Potential Impact on Function | Generally low, but the hydrophobicity of DBCO can sometimes lead to aggregation. | Can disrupt disulfide bonds or interfere with active sites containing cysteine. | Can alter the charge of the protein and potentially disrupt ionic interactions crucial for function. |
| Control over Stoichiometry | High: Can achieve 1:1 labeling with site-specific azide incorporation. | Moderate: Depends on the number of accessible cysteines. | Low: Difficult to control the degree of labeling. |
Delving Deeper: Experimental Evidence of Functional Impact
While DBCO labeling is generally considered to have a minimal impact on protein function, empirical validation is crucial for any specific protein and application. Below, we summarize key functional assays and present hypothetical comparative data based on trends observed in the literature.
Antibody-Antigen Binding Affinity
The binding affinity of an antibody to its antigen is a critical parameter for its therapeutic efficacy and diagnostic utility. Labeling can potentially interfere with the antigen-binding site (paratope) or alter the overall conformation of the antibody.
Table 1: Comparison of Antibody Binding Affinity (Kd) after Labeling
| Antibody | Labeling Chemistry | Degree of Labeling (DOL) | Antigen Binding Affinity (Kd, nM) | Fold Change vs. Unlabeled | Reference |
| Trastuzumab | Unlabeled | - | 1.2 | - | Hypothetical |
| Trastuzumab | DBCO-PEG4-NHS | 2.1 | 1.5 | 1.25 | Hypothetical |
| Trastuzumab | Maleimide-PEG4 | 2.3 | 2.8 | 2.33 | Hypothetical |
| Trastuzumab | NHS Ester | 4.5 | 5.1 | 4.25 | Hypothetical |
Note: This table presents hypothetical data for illustrative purposes, reflecting the general understanding that site-specific and bioorthogonal labeling methods like DBCO tend to have a lesser impact on protein function compared to less specific methods.
Enzyme Kinetics
For therapeutic enzymes or enzymes used in diagnostic assays, a change in kinetic parameters such as the Michaelis constant (Km) or the half-maximal inhibitory concentration (IC50) can have significant consequences.
Table 2: Comparison of Enzyme Kinetic Parameters after Labeling
| Enzyme | Labeling Chemistry | Substrate/Inhibitor | Km (µM) / IC50 (nM) | Fold Change vs. Unlabeled | Reference |
| Kinase A | Unlabeled | Substrate X | 15 | - | Hypothetical |
| Kinase A | DBCO-Cys | Substrate X | 18 | 1.2 | Hypothetical |
| Kinase A | Maleimide-Cys | Substrate X | 35 | 2.3 | Hypothetical |
| Kinase A | Unlabeled | Inhibitor Y | 50 | - | Hypothetical |
| Kinase A | DBCO-Cys | Inhibitor Y | 60 | 1.2 | Hypothetical |
| Kinase A | Maleimide-Cys | Inhibitor Y | 110 | 2.2 | Hypothetical |
Note: This table presents hypothetical data for illustrative purposes. The impact of labeling on enzyme kinetics is highly dependent on the location of the label relative to the active site and substrate-binding pocket.
Experimental Protocols for Functional Evaluation
To rigorously assess the impact of DBCO labeling on your protein of interest, we provide detailed protocols for key functional assays.
Protocol 1: Antibody-Antigen Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the dissociation constant (Kd) of a labeled antibody to its antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Unlabeled and labeled antibody
-
Antigen
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Antigen Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the antigen solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without antigen immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of the unlabeled and labeled antibody in running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the antibody solutions over the antigen-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between each antibody injection using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the antigen flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor for a labeled enzyme.
Materials:
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence
-
Unlabeled and labeled enzyme
-
Substrate
-
Inhibitor
-
Assay buffer
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the unlabeled and labeled enzyme to a working concentration in assay buffer.
-
Prepare the substrate at a concentration close to its Km value for the enzyme.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the inhibitor in assay buffer (e.g., 10-point, 3-fold dilution series).
-
-
Assay Setup:
-
In a microplate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in signal (absorbance, fluorescence, or luminescence) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percent inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-Based Signaling Assay (Western Blotting for Phospho-Protein)
Objective: To assess the ability of a labeled growth factor to stimulate a downstream signaling pathway.
Materials:
-
Cultured cells responsive to the growth factor of interest
-
Unlabeled and labeled growth factor
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (total and phospho-specific for a downstream signaling protein, e.g., Akt, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Treat the cells with different concentrations of unlabeled or labeled growth factor for a specific time period (e.g., 15-30 minutes).
-
Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the level of phosphorylation induced by the labeled growth factor to that of the unlabeled growth factor.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the context in which a labeled protein functions is crucial. Here, we provide diagrams of key signaling pathways and a typical experimental workflow for evaluating the impact of labeling.
Key Signaling Pathways
The following diagrams illustrate two major signaling pathways frequently studied in drug development, where the function of labeled proteins such as growth factors or antibodies is critical.
Safety Operating Guide
A Guide to the Safe Disposal of DBCO-NHS Ester for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester) is a valuable reagent in bioconjugation and click chemistry. However, its reactive nature necessitates specific procedures for its safe disposal to mitigate risks and ensure regulatory compliance. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of DBCO-NHS ester.
Core Safety and Handling Information
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with DBCO-NHS ester. According to its Safety Data Sheet (SDS), DBCO-NHS ester is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated fume hood[2].
Chemical Inactivation and Disposal Protocol
The primary principle for the safe disposal of DBCO-NHS ester is the deactivation of its two reactive moieties: the N-Hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) group. This is achieved through a two-step quenching process. This protocol is designed for the treatment of small quantities of unused or waste DBCO-NHS ester solutions typically found in a laboratory setting.
Step 1: Quenching the NHS Ester Group
The NHS ester is sensitive to moisture and readily reacts with primary amines. It is also susceptible to hydrolysis, which is significantly faster at a higher pH[2][3].
-
Hydrolysis Method:
-
If the DBCO-NHS ester waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF[2].
-
In a designated fume hood, place the waste solution in a container larger than the volume of the waste to accommodate the addition of the quenching solution.
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution. Cautiously add the NaOH solution to the DBCO-NHS ester waste to raise the pH to >8.5. Be aware that this reaction can be exothermic.
-
Maintain the pH above 8.5 for at least one hour to ensure complete hydrolysis of the NHS ester. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.
-
After one hour, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).
-
-
Amine Quenching Method:
-
Alternatively, the NHS ester can be quenched by reacting it with a primary amine.
-
Prepare a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) or Glycine in water.
-
Add the Tris or Glycine solution to the DBCO-NHS ester waste. Stir the mixture at room temperature for at least 30 minutes.
-
Step 2: Quenching the DBCO Group
The strained alkyne of the DBCO group is highly reactive. While the primary concern for immediate disposal is the NHS ester, for complete inactivation, the DBCO group can also be addressed.
-
Quenching Protocol:
-
Following the quenching of the NHS ester, the reactivity of the DBCO group can be neutralized. While specific quenching agents for DBCO in a disposal context are not extensively detailed, the use of an amine-containing buffer like Tris in the previous step will also serve to react with and quench unreacted DBCO groups over time. For the purposes of disposal, ensuring the NHS ester is fully hydrolyzed or quenched is the most critical step.
-
Step 3: Waste Collection and Disposal
-
Waste Collection: The resulting neutralized solution, containing the hydrolyzed or amine-quenched DBCO moiety and N-hydroxysuccinimide, should be collected in a clearly labeled hazardous waste container. The label should include the chemical names of all components, including the reaction byproducts.
-
Disposal of Contaminated Materials: All materials that have come into contact with DBCO-NHS ester, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.
-
Final Disposal: Dispose of the hazardous waste container in accordance with your institution's and local regulations.
Hazard and Chemical Information Summary
| Chemical/Material | Hazard Classification | Role in Disposal |
| DBCO-NHS Ester | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | The chemical waste to be neutralized and disposed of. |
| 1 M Sodium Hydroxide (NaOH) | Corrosive | Quenching agent for hydrolysis of the NHS ester. |
| 1 M Hydrochloric Acid (HCl) | Corrosive | Neutralizing agent for the basic hydrolysis solution. |
| 1 M Tris or Glycine Solution | Generally not classified as hazardous | Quenching agent for the NHS ester and DBCO group via amine reaction. |
| DMSO/DMF (Solvents) | Irritant, Combustible | Solvent for dissolving solid DBCO-NHS ester waste. |
| Contaminated Labware | May be contaminated with DBCO-NHS ester | To be disposed of as solid chemical waste. |
DBCO-NHS Ester Disposal Workflow
Caption: Workflow for the safe disposal of DBCO-NHS ester.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
